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  • Product: Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
  • CAS: 3108-07-4

Core Science & Biosynthesis

Foundational

CAS 3108-07-4 chemical properties and safety data

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)glutaric Anhydride (CAS 57171-24-1) Introduction This guide provides a comprehensive technical overview of 3-(4-Methoxyphenyl)glutaric Anhydride, a derivative of glutaric...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)glutaric Anhydride (CAS 57171-24-1)

Introduction

This guide provides a comprehensive technical overview of 3-(4-Methoxyphenyl)glutaric Anhydride, a derivative of glutaric anhydride. It is important to note that the CAS number 3108-07-4, as specified in the topic query, does not correspond to a publicly documented chemical substance. Based on contextual analysis, this guide will focus on the structurally related and well-documented compound, 3-(4-Methoxyphenyl)glutaric Anhydride (CAS: 57171-24-1) . This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. As a substituted cyclic anhydride, its reactivity is centered on the anhydride functional group, making it a versatile building block for introducing a glutarate linker with a pendant methoxyphenyl group.

This document is intended for researchers, chemists, and professionals in drug development, offering insights into its chemical properties, synthesis, analytical characterization, and crucial safety protocols. The information is synthesized from authoritative sources to ensure scientific integrity and practical utility.

Chemical and Physical Properties

3-(4-Methoxyphenyl)glutaric anhydride is a solid organic compound. The presence of the methoxyphenyl group significantly influences its physical properties, such as melting point and solubility, compared to the parent glutaric anhydride.

Below is a diagram illustrating the chemical structure of 3-(4-Methoxyphenyl)glutaric Anhydride.

C1 C C2 C C1->C2 O2 O C1->O2 =O C3 C C2->C3 H1 H H2 H C4 C C3->C4 C_aryl1 C C3->C_aryl1 H3 H O1 O C4->O1 H4 H H5 H C5 C C5->C1 O3 O C5->O3 =O O1->C5 C_aryl2 C C_aryl1->C_aryl2 C_aryl3 C C_aryl2->C_aryl3 H_aryl1 H C_aryl4 C C_aryl3->C_aryl4 H_aryl2 H C_aryl5 C C_aryl4->C_aryl5 O_methoxy O C_aryl4->O_methoxy C_aryl6 C C_aryl5->C_aryl6 H_aryl3 H C_aryl6->C_aryl1 H_aryl4 H C_methoxy C O_methoxy->C_methoxy H_methoxy1 H H_methoxy2 H H_methoxy3 H

Caption: Chemical structure of 3-(4-Methoxyphenyl)glutaric Anhydride.

Table 1: Physicochemical Properties of 3-(4-Methoxyphenyl)glutaric Anhydride

PropertyValueSource
CAS Number 57171-24-1[1]
Molecular Formula C₁₂H₁₂O₄[1]
Molecular Weight 220.22 g/mol [1]
SMILES Code O=C(O1)CC(C2=CC=C(OC)C=C2)CC1=O[1]
Appearance Solid (form may vary)General knowledge
Purity Specification dependent on supplier[1]
Storage Typically stored in a cool, dry place. Some suppliers recommend cold-chain transportation.[1]

Synthesis and Purification

The synthesis of 3-(4-methoxyphenyl)glutaric anhydride typically proceeds from its corresponding dicarboxylic acid, 3-(4-methoxyphenyl)glutaric acid. The formation of the anhydride is a dehydration reaction, which can be achieved by heating the diacid with a dehydrating agent such as acetic anhydride.

A plausible synthetic route involves the demethylation of 3-(4-methoxyphenyl)glutaric acid to yield 3-(4-hydroxyphenyl)glutaric acid, which can then be acetylated and cyclized.[2][3] A more direct synthesis of a related compound, 3-[(4-methoxyphenyl)methyl]glutaric acid, involves the reaction of 4-methoxyphenyl acetaldehyde with cyanoacetic acid followed by hydrolysis and decarboxylation.[4]

Protocol: Synthesis of 3-(4-acetyloxyphenyl)glutaric anhydride [3]

This protocol describes the synthesis of a closely related derivative and illustrates the general principle of anhydride formation from the corresponding diacid.

  • Reaction Setup: Dissolve 3-(4-hydroxyphenyl)glutaric acid (800 mg) in acetic anhydride (15 ml) in a suitable reaction flask.

  • Heating: Heat the solution at 100°C for 2.5 hours.

  • Solvent Removal: After the reaction is complete, evaporate the mixture to dryness in vacuo to remove excess acetic anhydride and acetic acid formed.

  • Crystallization: The resulting residual solid is crystallized from a chloroform-hexane solvent system to afford the purified product.

The following diagram outlines a general workflow for the synthesis and purification of substituted glutaric anhydrides.

G start Starting Materials (e.g., Substituted Glutaric Acid) reaction Dehydration Reaction (Heating) start->reaction reagent Dehydrating Agent (e.g., Acetic Anhydride) reagent->reaction evaporation Solvent Removal (In Vacuo) reaction->evaporation crystallization Crystallization (e.g., Chloroform-Hexane) evaporation->crystallization filtration Filtration and Drying crystallization->filtration product Purified Anhydride Product filtration->product

Caption: General workflow for the synthesis of a substituted glutaric anhydride.

Analytical Characterization

The structural confirmation and purity assessment of 3-(4-methoxyphenyl)glutaric anhydride are typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Key Analytical Data for Glutaric Anhydride Derivatives

TechniqueExpected Features for 3-(4-Methoxyphenyl)glutaric AnhydrideReference Data (Related Compounds)
¹H NMR Signals corresponding to the aromatic protons of the methoxyphenyl group (typically in the δ 6.8-7.3 ppm range), a singlet for the methoxy group protons (around δ 3.8 ppm), and multiplets for the aliphatic protons on the glutaric anhydride ring.For 3-methylglutaric anhydride, aliphatic protons appear between δ 1.14 and 2.87 ppm.[5] For a chalcone with a 4-methoxyphenyl group, aromatic protons are seen from δ 6.93 to 8.01 ppm and the methoxy protons at δ 3.85 ppm.[6]
¹³C NMR Resonances for the carbonyl carbons of the anhydride (typically >160 ppm), aromatic carbons, the methoxy carbon (around 55 ppm), and aliphatic carbons of the ring.For a related compound, carbonyl carbons appear around 198 ppm, with aromatic carbons from 123 to 149 ppm.[7]
IR Spectroscopy Characteristic strong, sharp peaks for the symmetric and asymmetric C=O stretching of the cyclic anhydride group (typically around 1820 cm⁻¹ and 1760 cm⁻¹). C-O-C stretching bands will also be present. Aromatic C-H and C=C stretching bands are also expected.Glutaric anhydride shows characteristic IR absorption bands.[8] Aromatic C=C stretching is observed around 1614 cm⁻¹.[9]
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (220.22). Fragmentation patterns would likely involve the loss of CO, CO₂, or cleavage of the anhydride ring.High-Resolution Mass Spectrometry (HRMS) provides precise mass for formula confirmation.[7]

Analytical services from suppliers often provide access to NMR, HPLC, and LC-MS data for specific batches of this compound.[1]

Applications in Research and Drug Development

Glutaric anhydride and its derivatives are versatile reagents in organic synthesis.[10] They are primarily used as:

  • Building Blocks: The anhydride ring can be opened by various nucleophiles (alcohols, amines, etc.) to form mono-ester or mono-amide derivatives of glutaric acid. This allows for the introduction of a five-carbon linker into a target molecule.

  • Pharmaceutical Intermediates: They are used in the synthesis of a wide range of pharmaceuticals.[10] The specific methoxyphenyl substituent in CAS 57171-24-1 can impart specific properties or act as a precursor for other functional groups.

  • Polymer Synthesis: Anhydrides are used in the production of polyesters and other polymers.[10]

The diagram below illustrates the core reactivity of the anhydride, enabling its use as a versatile linker.

G anhydride 3-(4-Methoxyphenyl) glutaric Anhydride product Ring-Opened Product (Mono-ester or Mono-amide) anhydride->product Ring Opening nucleophile Nucleophile (e.g., R-OH, R-NH2) nucleophile->product linker Incorporation as a Five-Carbon Linker product->linker

Caption: Reactivity of the anhydride as a molecular linker.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(4-Methoxyphenyl)glutaric anhydride (CAS 57171-24-1) is not widely available in the search results, safety protocols can be inferred from the data for the parent compound, Glutaric Anhydride (CAS 108-55-4) . It is crucial to handle the substituted compound with at least the same level of care.

Hazard Identification (based on Glutaric Anhydride):

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[11]

  • Skin Corrosion/Irritation: Causes skin irritation.[11][12] Prolonged contact may lead to more severe effects.[13]

  • Eye Damage/Irritation: Causes serious eye damage or irritation.[12][14]

  • Respiratory Irritation: May cause respiratory tract irritation.[12][14]

  • Moisture Sensitivity: The compound is moisture-sensitive and will hydrolyze to the corresponding dicarboxylic acid upon contact with water or moist air.[12]

Table 3: Recommended Safety and Handling Procedures

AspectGuidelineSource(s)
Personal Protective Equipment (PPE) Wear protective gloves, chemical-resistant clothing, and safety glasses with side shields or goggles. A face shield may be necessary. Use a certified respirator if dust is generated and ventilation is inadequate.[12][14][15]
Handling Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[12] Do not get in eyes, on skin, or on clothing.[15] Wash hands thoroughly after handling.[11]
Storage Store in a tightly closed container in a dry, well-ventilated place.[12][16] The compound is moisture-sensitive.[12] Some suppliers recommend storage at -70°C.
First Aid (Eyes) Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][17]
First Aid (Skin) Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. Get medical advice if irritation persists.[11][12]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][12]
First Aid (Ingestion) Rinse mouth. Call a poison center or doctor if you feel unwell. Do not induce vomiting unless directed by medical personnel.[11][18]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet - Glutaric anhydride.
  • TCI Chemicals. (2025, November 12). Safety Data Sheet - Glutaric Anhydride.
  • BLD Pharm. (n.d.). 57171-24-1|3-(4-Methoxyphenyl)-glutaric acid anhydride.
  • PrepChem.com. (n.d.). Synthesis of 3-(4-hydroxyphenyl)glutaric acid.
  • PrepChem.com. (n.d.). Synthesis of 3-[(4-methoxyphenyl)methyl]glutaric acid.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
  • Chemtrec. (2024, April 9). Safety Data Sheet.
  • Covestro Solution Center. (2012, August 22). Safety Data Sheet.
  • Cayman Chemical. (2025, July 8). Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Ballantyne, B., & Myers, R. C. (1987). The acute toxicity, primary irritancy and skin sensitizing potential of glutaric anhydride. Journal of the American College of Toxicology, 6(3), 353-362.
  • Apollo Scientific. (2023, July 31). Safety Data Sheet - Glutaric anhydride.
  • Greenbook.net. (2014, September 3). Level 7 Safety Data Sheet.
  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
  • Supporting Information for "Replacing Stoichiometric Silver Oxidant with Air: Ligated Pd(II)- Catalysis to β-Aryl Carbonyl Derivatives with Improved Chemoselectivity". (2014). Royal Society of Chemistry.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Glutaric anhydride.
  • ChemicalBook. (n.d.). 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS.
  • PrepChem.com. (n.d.). Synthesis of 3-(4-acetyloxyphenyl)glutaric anhydride.
  • ChemicalBook. (2026, January 15). N-(2-Hydroxyethyl)phthalimide | 3891-07-4.
  • Eurofins. (2021, May 24). Analytical Method Summaries.
  • ATSDR. (n.d.). Analytical Methods - Toxicological Profile for Phosphate Ester Flame Retardants.
  • ChemicalBook. (n.d.). 3-METHYLGLUTARIC ANHYDRIDE(4166-53-4) 1H NMR spectrum.
  • Unspecified Source. (n.d.). Glutaric Anhydride.
  • SpringerLink. (2010, December 12). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • ChemicalBook. (n.d.). Glutaric anhydride synthesis.
  • ChemicalBook. (n.d.). Glutaric anhydride(108-55-4) IR Spectrum.
  • Muby Chemicals. (n.d.). 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS.
  • Britannica. (n.d.). Glutaric anhydride | chemical compound.
  • Unspecified Source. (2025, September 12). Glutaric anhydride - SAFETY DATA SHEET.
  • Organic Chemistry Portal. (n.d.). Anhydride synthesis.
  • Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE.
  • SIELC Technologies. (2018, February 16). Glutaric anhydride.
  • ATSDR. (n.d.). 7. ANALYTICAL METHODS.
  • University of Hertfordshire. (2025, October 23). Fluoroglycofen-ethyl - AERU.
  • NIST. (n.d.). Glutaric anhydride, 3-styryl-.
  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate....
  • ChemicalBook. (n.d.). (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) 1 H NMR.
  • PrepChem.com. (n.d.). Synthesis of 3-(4-acetyloxyphenyl)glutaric anhydride.
  • Maine.gov. (n.d.). Board of Pesticides Control From.
  • MDPI. (2021, September 25). The Peculiar Estrogenicity of Diethyl Phthalate....
  • NIH PubChem. (n.d.). Oxyfluorfen | C15H11ClF3NO4 | CID 39327.
  • MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations....

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Exploratory

Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether molecular weight and formula

An In-Depth Technical Guide to Allyl 2,2,3,3,4,4,5,5-octafluoropentyl Ether: Properties, Synthesis, and Applications Abstract Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether is a fluorinated organic compound of significant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Allyl 2,2,3,3,4,4,5,5-octafluoropentyl Ether: Properties, Synthesis, and Applications

Abstract

Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether is a fluorinated organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular structure, combining a reactive allyl group with a stable, electron-withdrawing octafluoropentyl chain, makes it a valuable intermediate for the synthesis of advanced polymers, agrochemicals, and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its core physicochemical properties, a detailed theoretical synthesis protocol, and an exploration of its applications, particularly within the context of leveraging fluorination to enhance molecular performance.

Core Molecular and Physicochemical Properties

Precise characterization is fundamental to the application of any chemical intermediate. Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether is identified by a specific set of molecular and physical properties that dictate its behavior and utility in synthetic chemistry.

The compound's molecular formula is C₈H₈F₈O, and it has a molecular weight of 272.14 g/mol .[1][2][3] Its unique identity is cataloged under CAS Number 3108-07-4.[1][2]

Summary of Physicochemical Data

The key quantitative properties of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether are summarized in the table below for ease of reference. These values are critical for designing reaction conditions, purification procedures, and safe handling protocols.

PropertyValueSource(s)
Molecular Formula C₈H₈F₈O[1][2][3]
Molecular Weight 272.14 g/mol [1][2][3]
CAS Number 3108-07-4[1][2]
Boiling Point 150-151 °C (at 749 mmHg)[2]
Density ~1.32 g/cm³[4]
Refractive Index ~1.327[4]
Flash Point 54.1 °C[4]
Purity (Typical) ≥ 97%[1][2]
Hazard Classification Irritant[4]

Molecular Structure and Mechanistic Insights

The functionality of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether is derived directly from its hybrid structure, which features two distinct and mechanistically important moieties.

Molecular structure of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether.
  • The Allyl Group (CH₂=CH-CH₂-) : This functional group provides a site of reactivity. The double bond can participate in various addition reactions (e.g., polymerization, epoxidation, halogenation), making it a versatile handle for incorporating the fluorinated tail into larger molecular scaffolds.[5]

  • The Octafluoropentyl Ether Moiety (-O-CH₂(CF₂)₄H) : The heavily fluorinated chain is the source of the molecule's unique physicochemical properties. The high electronegativity of the fluorine atoms creates strong C-F bonds, imparting significant thermal and chemical stability. This polyfluorinated segment is electron-withdrawing and increases the lipophilicity of molecules it is incorporated into, a key consideration in drug design.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[6][7] Molecules like Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether serve as "fluorinated building blocks," allowing for the precise introduction of fluorine-containing motifs to optimize these properties.[8] The presence of fluorine often blocks sites of metabolic oxidation, thereby increasing the half-life of a drug in the body.[9]

Proposed Synthesis Protocol: Williamson Ether Synthesis

The most direct and industrially scalable method for preparing this ether is the Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of an alcohol to form an alkoxide, which then attacks an alkyl halide.

In this specific case, 2,2,3,3,4,4,5,5-octafluoropentan-1-ol serves as the alcohol precursor, and an allyl halide (typically allyl bromide) provides the allyl group.

Step-by-Step Methodology

Materials:

  • 2,2,3,3,4,4,5,5-octafluoropentan-1-ol

  • Allyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) that has been washed with anhydrous hexanes to remove mineral oil. Suspend the NaH in anhydrous DMF.

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Dissolve 2,2,3,3,4,4,5,5-octafluoropentan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

  • Nucleophilic Attack: Cool the resulting alkoxide solution back to 0 °C. Add allyl bromide (1.1 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup and Extraction: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Product: The crude product can be purified by vacuum distillation to yield pure Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether.

Synthesis Workflow Diagram

G start Start: Assemble Reactants reagents 1. 2,2,3,3,4,4,5,5-octafluoropentan-1-ol 2. Sodium Hydride (Base) 3. Allyl Bromide 4. Anhydrous DMF (Solvent) start->reagents deprotonation Step 1: Deprotonation (Formation of Fluorinated Alkoxide) reagents->deprotonation Add alcohol to base in DMF at 0°C substitution Step 2: SN2 Attack (Alkoxide displaces Bromide) deprotonation->substitution Add allyl bromide workup Step 3: Aqueous Workup & Extraction (Quench, Separate, Wash) substitution->workup Reaction complete purification Step 4: Purification (Dry, Concentrate, Vacuum Distill) workup->purification product Final Product: Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether purification->product

Workflow for the Williamson ether synthesis of the target compound.

Applications and Research Outlook

The primary value of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether lies in its role as a versatile synthetic intermediate.

  • Pharmaceutical Development: As a fluorinated building block, it can be used to synthesize novel drug candidates with enhanced metabolic stability and tuned lipophilicity.[8][10] The allyl group allows for its attachment to a core drug scaffold through various chemical transformations.

  • Polymer Science: The terminal double bond is suitable for free-radical polymerization or copolymerization. This enables the creation of specialty polymers with low surface energy, high thermal stability, and chemical resistance, ideal for advanced coatings, membranes, or electronic applications.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated moieties can improve the efficacy and environmental persistence of pesticides and herbicides.

The future utility of this compound will be driven by continued innovation in fluorination chemistry and an increasing demand for high-performance molecules in medicine and materials science.

Safety and Handling

Hazard Statement: Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether is classified as an irritant.[4]

Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether is more than a chemical curiosity; it is a strategically designed building block that provides a gateway to advanced fluorinated materials. Its well-defined physicochemical properties, coupled with a reactive functional group, offer chemists a reliable tool for molecular engineering. For researchers in drug discovery and materials science, understanding the synthesis and application of such intermediates is crucial for developing next-generation products with superior performance characteristics.

References

  • Allyl 2, 2, 3, 3, 4, 4, 5, 5-octafluoropentyl ether, min 97%, 1 gram. CP Lab Safety. [Link]

  • ALLYL 2,2,3,3,4,4,5,5,-OCTAFLUOROPENTYL ETHER. INDOFINE Chemical Company. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Fluorinated Ethers of Cannabinol (CBN). MDPI. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

  • Current Chemistry Letters Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxide over. Growing Science. [Link]

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Foundational

1H,1H,5H-octafluoropentyl allyl ether structure and synonyms

The following technical guide is structured to provide an authoritative, deep-dive analysis of 1H,1H,5H-octafluoropentyl allyl ether. It moves beyond basic catalog data to explore synthesis logic, physicochemical behavio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 1H,1H,5H-octafluoropentyl allyl ether. It moves beyond basic catalog data to explore synthesis logic, physicochemical behavior, and application vectors in high-performance materials and electrolytes.

Structural Identity, Synthesis Protocols, and Application Vectors

Part 1: Structural Identity & Nomenclature

1H,1H,5H-octafluoropentyl allyl ether is a specialized fluorinated monomer bridging the gap between highly stable fluorocarbons and reactive organic functionalities. Its structure combines a hydro-fluorocarbon tail (providing hydrophobicity and thermal stability) with an allyl ether headgroup (enabling polymerization or cross-linking).

Molecular Architecture

The molecule consists of three distinct domains:

  • The Allyl Head (

    
    ):  Provides a handle for radical polymerization, hydrosilylation, or thiol-ene "click" chemistry.
    
  • The Ether Linkage (

    
    ):  Increases flexibility compared to direct C-C bonds and improves solubility in organic electrolytes.
    
  • The Fluoro-Telomer Tail (

    
    ):  A "1H,1H,5H" pattern indicates the alpha-carbon is non-fluorinated (1H,1H) and the omega-carbon retains a proton (5H). This terminal hydrogen creates a unique dipole moment distinct from perfluorinated chains (
    
    
    
    ), affecting surface wetting and solvent miscibility.
Identification Data
ParameterDetail
Primary Name 1H,1H,5H-Octafluoropentyl allyl ether
IUPAC Name 3-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]prop-1-ene
CAS Number 3108-07-4
Molecular Formula

SMILES C=CCOCC(F)(F)C(F)(F)C(F)(F)C(F)(F)H
InChI Key ZNBGTBKGFZMWKR-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the reactive allyl terminus and the fluorinated backbone.

Structure Figure 1: Structural segmentation of 1H,1H,5H-octafluoropentyl allyl ether. Allyl Allyl Group (Reactive Terminus) CH2=CH-CH2- Ether Ether Linkage -O- Allyl->Ether Etherification Spacer Alpha Carbon (1H,1H) -CH2- Ether->Spacer FluoroChain Fluoro Tail (Octafluoro) -(CF2)4- Spacer->FluoroChain Fluorination Barrier Terminal Omega Proton (5H) -H FluoroChain->Terminal H-Bond Donor Potential

Part 2: Physicochemical Profile

Understanding the physical properties is critical for process design, particularly in distillation and formulation. The high fluorine content results in a density significantly higher than non-fluorinated ethers, while the ether oxygen moderates the boiling point.

PropertyValueContext/Implication
Molecular Weight 272.14 g/mol Moderate volatility; suitable for vacuum distillation.
Boiling Point 150–151°CHigh enough for thermal stability in battery cycling; requires vacuum for purification to prevent polymerization.
Density 1.392 g/mLsignificantly denser than water/organics; facilitates phase separation during workup.
Refractive Index (

)
1.3635Low RI is characteristic of fluorinated materials; useful for optical coating applications.
Appearance Colorless LiquidYellowing indicates oxidation or stabilizer failure.
Solubility Fluoro-organic solubleSoluble in alcohols, ethers, and fluorinated solvents (e.g., HFE-7100). Immiscible with water.

Part 3: Synthesis & Manufacturing Protocol

Methodology: Williamson Ether Synthesis Rationale: The most robust route involves the nucleophilic attack of the fluorinated alkoxide on an allyl halide. Direct fluorination of an allyl ether is not viable due to the sensitivity of the double bond.

Reaction Scheme

The synthesis utilizes 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (CAS 355-80-6) as the starting alcohol.

Synthesis Figure 2: Synthetic pathway via Phase Transfer Catalysis (PTC). Alcohol Precursor Alcohol (CAS 355-80-6) HO-CH2(CF2)4H Reaction Williamson Ether Synthesis Temp: 40-60°C Solvent: Water/DCM (Biphasic) Alcohol->Reaction Base Base Catalyst (NaOH or KOH + TBAI) Base->Reaction AllylBr Allyl Bromide Br-CH2-CH=CH2 AllylBr->Reaction Product Target Molecule 1H,1H,5H-Octafluoropentyl Allyl Ether (CAS 3108-07-4) Reaction->Product - HBr (salt)

Step-by-Step Protocol (Laboratory Scale)

Note: This protocol assumes a biphasic Phase Transfer Catalysis (PTC) system, which is safer and easier to scale than using sodium hydride (NaH) in dry THF.

  • Preparation: In a 3-neck round bottom flask equipped with a reflux condenser and addition funnel, charge 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (1.0 eq) and Tetrabutylammonium iodide (TBAI, 0.05 eq) as the phase transfer catalyst.

  • Solvent System: Add Dichloromethane (DCM) or Toluene as the organic phase. Add an equal volume of 50% NaOH solution (2.0 eq) .

  • Allylation: Cool the mixture to 0°C. Dropwise add Allyl Bromide (1.2 eq) to control the exotherm.

  • Reaction: Warm to 45°C (reflux for DCM) and stir vigorously for 12–18 hours. Monitor via GC-MS for the disappearance of the alcohol.

  • Workup:

    • Separate phases.

    • Wash the organic layer with water (2x) and brine (1x) to remove residual base and catalyst.

    • Dry over anhydrous

      
      .
      
  • Purification: Perform fractional vacuum distillation.

    • Target Fraction: Collect the fraction boiling at ~150°C (at atmospheric) or equivalent reduced pressure boiling point.

    • Stabilization: If storing, add 50-100 ppm MEHQ (4-methoxyphenol) to prevent premature polymerization of the allyl group.

Part 4: Applications in Advanced Materials

The unique combination of a terminal double bond and a fluorinated tail makes this ether a high-value intermediate.

Lithium-Ion Battery Electrolytes

Fluorinated ethers are critical additives for high-voltage Li-ion batteries.

  • Mechanism: The fluorine atoms lower the HOMO energy level, increasing oxidative stability against high-voltage cathodes (e.g., NMC811).

  • Function: The allyl group can polymerize on the anode surface during the first charge cycle, forming a robust, flexible Solid Electrolyte Interphase (SEI) that suppresses dendritic growth.

  • Advantage: Unlike perfluorinated chains, the "5H" terminal proton improves compatibility with standard carbonate solvents (EC/DMC).

Hydrophobic Coatings & Microfluidics
  • Surface Modification: The allyl group allows covalent attachment to silicon surfaces (via hydrosilylation) or thiol-functionalized surfaces.

  • Effect: Creates a "Teflon-like" monolayer that repels both water and oils (omniphobicity) due to the low surface energy of the

    
     chain.
    
Fluoropolymer Synthesis
  • Comonomer: Copolymerization with acrylates or vinyl ethers introduces fluorine content into the polymer backbone without the crystallinity issues of PTFE. This modifies the refractive index (for optical cladding) and reduces the dielectric constant.

Part 5: Safety & Handling

  • Hazards:

    • Skin/Eye Irritant: Fluorinated solvents act as defatting agents.

    • Sensitization: Allyl compounds can be sensitizers; use nitrile gloves.

    • Reactivity: Avoid strong oxidizers. The allyl group is susceptible to peroxide formation; test for peroxides before distillation.

  • Storage: Store in a cool, dry place away from light. Keep under inert gas (Argon/Nitrogen) if possible to prevent oxidation of the double bond.

References

  • Matrix Scientific. (n.d.). Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether - CAS 3108-07-4 Data Sheet. Retrieved from

  • PubChem. (2025).[1] Compound Summary: Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether.[2][3] National Library of Medicine. Retrieved from

  • Indofine Chemical Company. (n.d.). Catalog No: 27-006: Allyl 2,2,3,3,4,4,5,5-Octafluoropentyl Ether.[2] Retrieved from

  • Gorbunova, T. I., et al. (2007).[4] Synthesis of allyl ethers derived from polyfluorinated alcohols. Russian Journal of General Chemistry, 77(2), 317-318.[4] (Methodology citation).

Sources

Exploratory

A Technical Guide to the Solubility of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl Ether in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether. It is intended for researchers, scientists, and drug development professionals who are consi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether. It is intended for researchers, scientists, and drug development professionals who are considering this partially fluorinated ether for their applications. This document will delve into the theoretical and practical aspects of its solubility, offering predictive insights and a detailed experimental protocol for precise determination.

Introduction: The Unique Properties of a Partially Fluorinated Ether

Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether, with the chemical formula C8H8F8O[1][2][3][4], is a unique molecule that combines the characteristics of a hydrocarbon allyl group with a heavily fluorinated pentyl chain, linked by an ether functional group. This structure imparts a distinct set of physicochemical properties, including a boiling point of 150-151°C and a molecular weight of 272.14 g/mol [1][2]. The presence of both a lipophilic hydrocarbon segment and a fluorous segment suggests a nuanced solubility profile, making it a subject of interest for various applications, including as a potential solvent, a monomer for specialized polymers, or a component in biphasic systems.

The solubility of a compound is a critical parameter in a multitude of scientific and industrial processes, including reaction kinetics, purification, and formulation development. For fluorinated compounds, solubility can be particularly complex. While extensive fluorination can lead to low miscibility with many organic solvents, a characteristic termed "lipophobicity" due to weak London dispersion forces, partial fluorination can create a balance of properties.[5][6] This can result in enhanced solubility in a wider range of solvents, spanning both polar and non-polar domains.[6]

This guide will first provide a theoretical framework for predicting the solubility of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether in a variety of common organic solvents. This will be followed by a detailed, step-by-step experimental protocol for the accurate determination of its solubility, empowering researchers to validate these predictions and obtain precise data for their specific needs.

Predicted Solubility Profile

Due to the absence of extensive published experimental data on the solubility of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether, the following table provides a predicted solubility profile based on the principle of "like dissolves like" and the known behavior of partially fluorinated ethers. The predictions are categorized as High (>100 mg/mL), Medium (10-100 mg/mL), Low (1-10 mg/mL), and Poor (<1 mg/mL).

SolventChemical FormulaPolarityPredicted SolubilityRationale
Non-Polar Solvents
HexaneC6H14Non-PolarMediumThe allyl group provides some hydrocarbon character, allowing for interaction with non-polar solvents. However, the highly fluorinated chain may limit extensive miscibility.
TolueneC7H8Non-PolarMedium-HighThe aromatic ring of toluene can engage in favorable interactions with the allyl group, potentially leading to better solubility than in simple alkanes.
Polar Aprotic Solvents
AcetoneC3H6OPolar AproticHighThe ether linkage and the polar C-F bonds in the solute can interact favorably with the polar carbonyl group of acetone. Fluorination can improve solubility in medium polarity solvents.[7]
Ethyl AcetateC4H8O2Polar AproticHighSimilar to acetone, the ester group of ethyl acetate provides a polar site for interaction. Partially fluorinated ethers often show good compatibility with such solvents.[7]
Tetrahydrofuran (THF)C4H8OPolar AproticHighThe ether functionality in both the solute and solvent should lead to good miscibility.
AcetonitrileCH3CNPolar AproticMediumWhile polar, the strong dipole of acetonitrile might not interact as favorably with the less polar segments of the molecule compared to other polar aprotic solvents.
Dimethylformamide (DMF)C3H7NOPolar AproticMedium-HighThe highly polar nature of DMF should facilitate the dissolution of the polarizable fluorinated ether.
Polar Protic Solvents
MethanolCH3OHPolar ProticLow-MediumThe ability of methanol to hydrogen bond may not be fully reciprocated by the ether, and the fluorous chain is hydrophobic.
EthanolC2H5OHLow-MediumSimilar to methanol, but the slightly larger hydrocarbon chain in ethanol might offer slightly better interaction with the allyl group.
WaterH2OPolar ProticPoorThe large, non-polar fluorinated and hydrocarbon portions of the molecule are expected to make it sparingly soluble in water.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol is based on standard laboratory methods for determining the solubility of a liquid in a liquid solvent.

Materials and Equipment
  • Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or incubator

  • Centrifuge (optional)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC, NMR)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G Solute Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether Allyl_Group Allyl Group (Non-polar, Lipophilic) Solute->Allyl_Group Ether_Linkage Ether Linkage (Polar) Solute->Ether_Linkage Fluoro_Chain Octafluoropentyl Chain (Fluorophilic, Lipophobic) Solute->Fluoro_Chain Solvent Organic Solvent Solvent_Polarity Polarity (Polar/Non-polar) Solvent->Solvent_Polarity Solvent_H_Bonding H-Bonding Capability Solvent->Solvent_H_Bonding Solubility Solubility Allyl_Group->Solubility Intermolecular Forces Ether_Linkage->Solubility Intermolecular Forces Fluoro_Chain->Solubility Intermolecular Forces Solvent_Polarity->Solubility Intermolecular Forces Solvent_H_Bonding->Solubility Intermolecular Forces

Caption: Factors influencing the solubility of the fluorinated ether.

  • Van der Waals Forces: The non-polar allyl group will primarily interact with non-polar solvents through London dispersion forces. The larger the non-polar component of the solvent, the better this interaction is expected to be.

  • Dipole-Dipole Interactions: The polar ether linkage and the C-F bonds introduce a dipole moment to the molecule. This allows for favorable dipole-dipole interactions with polar aprotic solvents like acetone and ethyl acetate.

  • Fluorophilicity/Lipophobicity: The highly fluorinated pentyl chain has a low polarizability, leading to weak van der Waals interactions with hydrocarbon-based solvents (lipophobicity). This property can limit solubility in non-polar alkanes. Conversely, this segment may have favorable interactions with other fluorinated compounds.

  • Hydrogen Bonding: Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether can act as a hydrogen bond acceptor at the ether oxygen. This allows for some interaction with polar protic solvents, although the lack of a hydrogen bond donor site on the solute and the presence of the large non-polar segments will likely limit solubility in highly cohesive solvents like water.

The overall solubility in a given solvent will be a result of the balance of these competing interactions. Solvents that can effectively interact with both the hydrocarbon and the fluorinated portions of the molecule are likely to be the most effective.

Conclusion

Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether presents a fascinating case study in the solubility of partially fluorinated compounds. Its unique molecular architecture suggests a broad, yet nuanced, solubility profile across a range of organic solvents. While theoretical predictions provide a valuable starting point, precise experimental determination is paramount for any practical application. The detailed protocol provided in this guide offers a robust framework for researchers to obtain this critical data, enabling the informed selection of solvent systems and the successful implementation of this versatile fluorinated ether in their work.

References

  • S.A. Piletsky, et al. (2017). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. ACS Applied Materials & Interfaces. [Link]

  • Chemistry Stack Exchange. Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides?. [Link]

  • Chemistry Stack Exchange. Why do biphasic systems of fluorous and organic solvents form?. [Link]

  • INDOFINE Chemical Company. ALLYL 2,2,3,3,4,4,5,5,-OCTAFLUOROPENTYL ETHER. [Link]

  • CP Lab Safety. Allyl 2, 2, 3, 3, 4, 4, 5, 5-octafluoropentyl ether, min 97%, 1 gram. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Supplementary information Terminally fluorinated ether as a solvent for high-performance lithium metal batteries electrolyte. [Link]

  • Wikipedia. Perfluoropropionic acid. [Link]

  • ACS Publications. Physical properties and gas solubilities in selected fluorinated ethers. [Link]

  • ResearchGate. What is the solubility of water in fluorous (fluorinated) solvents?. [Link]

  • ACS Publications. Solubility Change Behavior of Fluoroalkyl Ether-Tagged Dendritic Hexaphenol under Extreme UV Exposure. [Link]

  • Georg Thieme Verlag. 1.3 Allyl Compounds. [Link]

  • ResearchGate. Activation of aryl ethers and aryl sulfides by the Fe(η5-C5H5)+ group for the synthesis of phenol dendrons and arene-centered poly-olefin dendrimers. [Link]

  • University of California, Berkeley. Common Organic Solvents: Table of Properties. [Link]

  • Michigan State University. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • University of Illinois Urbana-Champaign. Solvent Miscibility Table. [Link]

  • PubChem. 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Radical Polymerization Protocols for Fluoroalkyl Allyl Ethers (FAAEs)

Executive Summary Fluoroalkyl Allyl Ethers (FAAEs) represent a critical class of monomers for generating high-performance fluoropolymers (FPs) used in optical fibers, chemically resistant coatings (FEVE resins), and biom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluoroalkyl Allyl Ethers (FAAEs) represent a critical class of monomers for generating high-performance fluoropolymers (FPs) used in optical fibers, chemically resistant coatings (FEVE resins), and biomedical membranes. However, their polymerization is notoriously difficult due to degradative chain transfer inherent to the allyl group.[1]

This guide provides two field-proven protocols to overcome this kinetic limitation:

  • Conventional Radical Copolymerization: Utilizing the "Acceptor-Donor" effect with Chlorotrifluoroethylene (CTFE) to create alternating copolymers.

  • Iodine Transfer Polymerization (ITP): A reversible deactivation radical polymerization (RDRP) technique for synthesizing well-defined fluoroelastomers.

Mechanistic Foundation: The "Allylic Curse" & The Solution

The Challenge: Degradative Chain Transfer

In standard radical homopolymerization, FAAEs fail to produce high molecular weight polymers. The propagating radical (


) prefers to abstract a hydrogen atom from the allylic position of the monomer rather than adding to the double bond. This generates a stable allylic radical that cannot re-initiate polymerization, effectively terminating the reaction (autoinhibition).[1]
The Solution: Acceptor-Donor Copolymerization

To bypass this, FAAEs (electron-rich donors) are copolymerized with aggressive fluoroolefins like CTFE or TFE (electron-deficient acceptors). This creates a highly specific alternating sequence (


). The cross-propagation rate (

and

) significantly exceeds the homopropagation rate, suppressing the degradative transfer pathway.
Visualizing the Kinetic Competition

The following diagram illustrates the competition between the fatal chain transfer path and the productive copolymerization path.

G Radical Propagating Radical (P•) Monomer FAAE Monomer (Allyl Ether) Radical->Monomer Encounter CTFE CTFE Monomer (Acceptor) Radical->CTFE Path B: Copolymerization (High k_p) Transfer H-Abstraction (Degradative Transfer) Monomer->Transfer Path A: Homopolymerization Attempt (High k_tr) Dead Stable Allyl Radical (TERMINATION) Transfer->Dead Propagate Cross-Propagation (Alternating Polymer) CTFE->Propagate Formation of -FAAE-CTFE- Sequence

Figure 1: Kinetic competition between degradative chain transfer (Path A - Failure) and alternating copolymerization (Path B - Success).

Protocol A: High-Pressure Alternating Copolymerization (Batch)

Objective: Synthesis of Poly(CTFE-alt-FAAE) for coatings and membranes. Target Audience: Industrial R&D, Coatings Formulation.

Materials & Equipment
  • Monomer A: Chlorotrifluoroethylene (CTFE) [Gas] - Handle with extreme caution.

  • Monomer B: Fluoroalkyl Allyl Ether (e.g.,

    
    ).
    
  • Initiator: tert-Butyl peroxypivalate (TBPP) (75% in isododecane).

  • Solvent: Butyl Acetate or 1,1,1,3,3-pentafluorobutane.

  • Base: Potassium Carbonate (

    
    ) - Crucial to scavenge HCl traces that trigger cationic side-reactions.
    
  • Reactor: 100 mL Hastelloy/Stainless Steel Autoclave (rated > 50 bar).

Step-by-Step Methodology
  • Reactor Preparation:

    • Leak test the autoclave with

      
       at 30 bar.
      
    • Purge with

      
       for 20 minutes to remove 
      
      
      
      (Oxygen is a radical inhibitor).
  • Charge Liquid Components:

    • Under a weak

      
       stream, introduce the FAAE monomer, Solvent, 
      
      
      
      (1-3 wt%), and Initiator (1 mol% vs monomers) into the open autoclave.
    • Immediately seal the reactor.

  • Cryogenic Transfer (CTFE):

    • Cool the autoclave to -20°C using an acetone/liquid nitrogen bath.

    • Transfer the required mass of CTFE gas (weighed by difference) into the reactor.

    • Note: Target a 1:1 molar ratio of CTFE:FAAE.

  • Polymerization:

    • Heat the reactor progressively to 75°C .

    • Monitoring: Observe the pressure.[2] It will rise initially (thermal expansion) and then drop significantly as CTFE is consumed.

    • Maintain reaction for 10-14 hours.

  • Work-up:

    • Cool reactor to room temperature.

    • Slowly vent unreacted CTFE (into a fume hood/scrubber).

    • Pour the viscous solution into excess cold methanol to precipitate the polymer.

    • Dry in a vacuum oven at 60°C for 24 hours.

Protocol B: Iodine Transfer Polymerization (ITP)

Objective: Synthesis of controlled architecture fluoroelastomers or block copolymers. Mechanism: Degenerative Chain Transfer using Perfluoroalkyl Iodides (


).
The ITP Concept

ITP uses a Chain Transfer Agent (CTA), typically


. The iodine atom "hops" between chains, ensuring all chains grow simultaneously. This mimics "living" polymerization without metal catalysts.

ITP Init Initiation (Radical Source) Prop Propagation (P_n• + Monomer) Init->Prop Exch Iodine Exchange (P_n• + R_F-I ⇌ P_n-I + R_F•) Prop->Exch Degenerative Transfer Dormant Dormant Chain (Polymer-I) Exch->Dormant Equilibrium

Figure 2: The Iodine Transfer Polymerization (ITP) cycle allowing for molecular weight control.

Experimental Protocol
  • CTA: Perfluorohexyl iodide (

    
    ).
    
  • Initiator: AIBN (Azobisisobutyronitrile).

  • Temperature: 80°C (matches AIBN half-life).

  • Loading: Load FAAE, CTA, and AIBN into a Carius tube or autoclave.

  • Degassing: Perform 3 freeze-pump-thaw cycles (Critical for ITP).

  • Reaction: Heat to 80°C.

  • Kinetics: The Molecular Weight (

    
    ) should increase linearly with conversion:
    
    
    
    
  • Functionalization: The resulting polymer has a terminal Iodine atom (

    
    ), which can be chemically modified (e.g., azidation, allylation) for drug delivery conjugation.
    

Data Analysis & Characterization

Structural Confirmation ( NMR)

This is the primary tool for validating the alternating structure.

Signal (

ppm)
AssignmentInterpretation
-76 to -82

(from FAAE)
Confirm incorporation of ether.
-108 to -112

(from CTFE)
Central

unit.
-118 to -122

(from CTFE)
Diagnostic for alternating sequence.
Property Comparison
PropertyHomopolymer (FAAE)Copolymer (CTFE-alt-FAAE)
Physical State Oily oligomerSolid / Tough Film
Molecular Weight (

)
< 2,000 g/mol 15,000 - 50,000 g/mol
Solubility High (Common solvents)Soluble (Esters/Ketones)
Thermal Stability (

)
Low (< 200°C)High (> 300°C)

Troubleshooting Guide (Self-Validating)

SymptomProbable CauseCorrective Action
Pressure does not drop

Inhibition or Dead Initiator
Check degassing procedure. Ensure initiator was stored cold.
Low Molecular Weight High Chain Transfer to SolventSwitch to a non-transferring solvent (e.g., 1,1,1,3,3-pentafluorobutane) or reduce solvent volume.
Black/Dark Polymer Cationic DecompositionEnsure

was added. Acidic byproducts (HCl) from CTFE cause discoloration.
Broad PDI (> 2.0) in ITP Poor Iodine ExchangeIncrease temperature or switch to a more reactive CTA (e.g.,

).

References

  • Ameduri, B. (2018).[3] "Fluoropolymers: The Right Material for the Right Applications."[3] Chemistry – A European Journal. Link

  • Ameduri, B., & Boutevin, B. (2004).
  • Kostov, G., & Ameduri, B. (2010). "Synthesis and characterization of epoxy functionalized cooligomers based on chlorotrifluoroethylene and allyl glycidyl ether." Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Valade, D., Boyer, C., Ameduri, B., & Boutevin, B. (2006). "Iodine Transfer Polymerization (ITP)
  • Asahi Glass Co., Ltd. (Lumiflon® Technology). "FEVE Resin Chemistry." Link

Sources

Application

Application Note: Synthesis of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether via Phase-Transfer Catalyzed Williamson Etherification

[1][2] Abstract This application note details a robust, high-yield protocol for the synthesis of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether.[1][2] Unlike standard aliphatic alcohols, the synthesis of fluorinated ethers...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This application note details a robust, high-yield protocol for the synthesis of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether.[1][2] Unlike standard aliphatic alcohols, the synthesis of fluorinated ethers presents unique challenges due to the reduced nucleophilicity of polyfluoroalkoxides.[2] While traditional Williamson ether synthesis using sodium hydride (NaH) in anhydrous media is possible, this guide prioritizes a Phase-Transfer Catalyzed (PTC) approach.[1][2] The PTC method offers superior safety profiles, easier scalability, and higher tolerance for moisture, making it the preferred route for industrial and semi-preparative applications.[1][2]

Mechanistic Insight: The "Fluorine Effect"

To successfully synthesize this molecule, one must understand the electronic influence of the perfluorinated chain.[2]

Acidity vs. Nucleophilicity

The 2,2,3,3,4,4,5,5-octafluoropentan-1-ol precursor contains a highly electron-withdrawing fluorinated tail.[1][2] This inductive effect stabilizes the alkoxide anion, significantly lowering the


 of the hydroxyl group compared to non-fluorinated analogues.[2]
Alcohol TypeExampleApprox.

Alkoxide StabilityNucleophilicity
Aliphatic 1-Pentanol~16LowHigh
Fluorinated Octafluoropentanol ~12.9 High Low

The Conundrum: The fluorinated alcohol is easier to deprotonate (even with weaker bases like NaOH), but the resulting alkoxide is a "hard," stable anion with poor nucleophilic character.[2] In a standard homogenous solvent, this sluggish nucleophile reacts slowly with allyl bromide.[2]

The Phase-Transfer Solution

Using a Phase-Transfer Catalyst (PTC), such as Tetrabutylammonium bromide (TBAB), solves this kinetic bottleneck.[1][2]

  • Interfacial Deprotonation: NaOH remains in the aqueous phase, deprotonating the alcohol at the interface.[2]

  • Ion Pairing: The quaternary ammonium cation (

    
    ) pairs with the fluorinated alkoxide (
    
    
    
    ).[2]
  • Shuttling: The lipophilic

    
     pair migrates into the organic phase (Dichloromethane or Toluene).[2]
    
  • Desolvation: In the organic phase, the alkoxide is stripped of its hydration shell, exposing the "naked" anion and dramatically increasing its reaction rate with the allyl halide.[2]

PTC_Mechanism cluster_aq Aqueous Phase (NaOH) cluster_org Organic Phase (DCM/Toluene) OH OH- Interface Interface OH->Interface Deprotonation Na Na+ Q_Br_aq Q+ Br- (Catalyst) Q_Br_aq->Interface AllylBr Allyl Bromide Product Allyl Octafluoropentyl Ether AllylBr->Product Ether Formation Q_Br_org Q+ Br- AllylBr->Q_Br_org Leaving Group Exchange Q_Br_org->Interface Regeneration Interface->Q_Br_aq Q_RO Lipophilic Ion Pair (Q+ RO-) Interface->Q_RO Ion Pair Formation (Q+ RO-) Alcohol Octafluoropentanol Alcohol->Interface Diffusion Q_RO->AllylBr Nucleophilic Attack (SN2)

Figure 1: Mechanism of Phase-Transfer Catalyzed etherification. The catalyst shuttles the fluorinated alkoxide into the organic layer for reaction.[2]

Strategic Considerations & Safety

Reagent Selection
  • Alcohol: 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol (CAS 355-80-6).[1][2][3][4][5] Note: Expensive reagent; ensure stoichiometry is precise.[1][2]

  • Electrophile: Allyl Bromide is preferred over Allyl Chloride due to the better leaving group ability of bromide (

    
    ), which accelerates the 
    
    
    
    reaction.[2]
  • Catalyst: Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS).[1] TBAB is generally cheaper and sufficient.

  • Solvent: Dichloromethane (DCM) is excellent for solubility but limits reaction temp to ~40°C. Toluene allows higher temperatures if the reaction is sluggish.[2] Recommendation: Start with DCM. [1][2]

Safety Hazards
  • Allyl Bromide: Potent lachrymator (tear gas) and toxic.[1] All handling must occur in a functioning fume hood.[6]

  • Fluorinated Alcohol: Irritant. Avoid skin contact.

  • Exotherm: The deprotonation and initial alkylation can be exothermic.

Experimental Protocol (Recommended)

Materials
ReagentEquiv.MW ( g/mol )Density (g/mL)Role
Octafluoropentanol 1.0232.071.667Nucleophile
Allyl Bromide 1.2120.971.398Electrophile
NaOH (50% aq) 2.040.00~1.5Base
TBAB 0.05322.37-Catalyst
Dichloromethane --1.33Solvent
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush with nitrogen (optional but recommended to prevent side oxidation).

  • Solvation: Charge the flask with Octafluoropentanol (1.0 equiv) and Dichloromethane (3-4 volumes relative to alcohol) .

  • Catalyst Addition: Add TBAB (5 mol%) directly to the solution. Stir until dissolved.

  • Base Addition: Add 50% NaOH solution (2.0 equiv) in one portion. The mixture will become biphasic.[2] Note: Vigorous stirring is critical from this point forward to maximize interfacial surface area.[1][2]

  • Alkylation:

    • Load Allyl Bromide (1.2 equiv) into the addition funnel.

    • Add dropwise over 15–20 minutes. Observe the temperature; if it rises above 35°C, use a water bath to cool.[2]

  • Reaction: Heat the mixture to a gentle reflux (~40°C) for 6–12 hours.

    • Monitoring: Check progress via TLC (Silica, 10% EtOAc/Hexane) or GC-MS.[1][2] Stain TLC with

      
       (stains the allyl double bond).[2]
      
  • Workup:

    • Cool to room temperature.[7]

    • Dilute with water to dissolve inorganic salts.

    • Separate the layers.[2][6][7][8] Extract the aqueous layer twice with DCM.[2]

    • Wash combined organic layers with 1M HCl (to neutralize excess base), then water, then brine.[1][2]

    • Dry over anhydrous

      
       or 
      
      
      
      .[7]
  • Purification:

    • Filter off the drying agent.[2]

    • Concentrate the solvent using a rotary evaporator (keep bath < 40°C to avoid losing product, as fluorinated ethers can be volatile).[2]

    • Distillation: Purify the crude oil via vacuum distillation.

      • Target BP: The product boils around 150–151°C at atmospheric pressure.[9] At 15 mmHg, expect collection around 60–70°C.[1][2]

Workflow Start Start: Dissolve Alcohol + TBAB in DCM Base Add 50% NaOH (Biphasic) Start->Base AddAllyl Dropwise Allyl Bromide Base->AddAllyl Reflux Reflux 40°C (6-12h) AddAllyl->Reflux Check QC Check (GC/TLC) Reflux->Check Check->Reflux Incomplete Workup Phase Separation & Wash Check->Workup Complete Distill Vacuum Distillation Workup->Distill

Figure 2: Operational workflow for the synthesis and isolation of the target ether.

Quality Control & Characterization

Expected NMR Signals

The structure


 should yield the following signals in 

:
  • 
     NMR: 
    
    • 
       ~5.8–6.0 ppm (Multiplet, 1H): Allyl 
      
      
      
      .[1][2]
    • 
       ~5.9–6.2 ppm (Triplet of Triplets, 1H): Terminal 
      
      
      
      (Characteristic coupling
      
      
      Hz).[1][2]
    • 
       ~5.2–5.4 ppm (Multiplet, 2H): Allyl 
      
      
      
      .[1][2]
    • 
       ~4.0–4.1 ppm (Doublet, 2H): Allyl 
      
      
      
      .[1][2]
    • 
       ~3.9–4.0 ppm (Triplet, 2H): Ether 
      
      
      
      (Coupling to adjacent fluorine).[1][2]
  • 
     NMR: 
    
    • Four distinct signals corresponding to the

      
       chain.[2] The terminal 
      
      
      
      and the
      
      
      adjacent to the methylene will be distinct.[2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Poor stirring (PTC failure)Increase stirring speed (RPM) to maximize emulsion.
Incomplete Reaction Catalyst degradationAdd fresh TBAB (additional 2 mol%) after 6 hours.
Emulsion during Workup Surfactant effect of fluorinated chainAdd solid NaCl to saturate the aqueous layer; filter through Celite if necessary.
Product Loss VolatilityDo not use high vacuum (< 5 mmHg) without a cryogenic trap.

References

  • Fluorine Notes. (2021). Fluorinated Ethers.[10][11] Communication 1. Preparation of Ethers by Williamson Reaction. Vol. 3(136).[10]

  • Matrix Scientific. (n.d.). Product Data: Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether.[1][2][9]

  • BenchChem. (2025).[6][7] Improving reaction conditions for Williamson ether synthesis.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

Sources

Method

Application Note: Hydrophobic Surface Engineering with Allyl Octafluoropentyl Ether (CAS 3108-07-4)

This Application Note is designed for researchers in surface chemistry, microfluidics, and drug delivery systems. It details the use of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether (CAS 3108-07-4) as a critical precursor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in surface chemistry, microfluidics, and drug delivery systems. It details the use of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether (CAS 3108-07-4) as a critical precursor for generating robust, low-surface-energy coatings.

Introduction & Mechanism

CAS 3108-07-4 is a fluorinated allyl ether characterized by a bifunctional structure: a reactive allyl group (


) and a passive octafluoropentyl tail  (

). Unlike standard silanes that hydrolyze and condense, this molecule requires specific anchoring chemistries—primarily Hydrosilylation or Thiol-Ene "Click" Chemistry .
Why Use CAS 3108-07-4?
  • Chemical Stability: The ether linkage (

    
    ) combined with the fluorinated tail provides superior resistance to hydrolysis compared to ester-based coatings.
    
  • Tunable Hydrophobicity: It creates surfaces with water contact angles (WCA) typically between 105°–115° , ideal for preventing protein adsorption in drug delivery devices.

  • Reactivity: The allyl group allows for covalent attachment to hydride-terminated silicon (Si-H) or crosslinking into UV-curable polymer networks.

Mechanistic Pathways

The following diagram illustrates the two primary activation pathways for this molecule:

G CAS CAS 3108-07-4 (Allyl Octafluoropentyl Ether) Process_Hydro Hydrosilylation (Pt Catalyst, ΔT) CAS->Process_Hydro Process_Click Thiol-Ene Click (UV 365nm) CAS->Process_Click Substrate_Si Si-H Terminated Surface (Silicon/Glass) Substrate_Si->Process_Hydro Substrate_Thiol Thiol-Functionalized Matrix/Surface Substrate_Thiol->Process_Click Result_Mono Covalent Monolayer (Si-C Bond) Process_Hydro->Result_Mono Anti-Markovnikov Addition Result_Poly Crosslinked Hydrophobic Network Process_Click->Result_Poly Radical Step-Growth

Figure 1: Dual mechanistic pathways for utilizing CAS 3108-07-4 in surface modification.

Material Preparation & Safety

Safety Profile
  • Hazards: Irritant to eyes, skin, and respiratory system. Fluorinated compounds can release toxic vapors (HF) if incinerated.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory .

  • Storage: Store at room temperature in a tightly sealed container, away from strong oxidizing agents.

Reagent Compatibility Table
ComponentRecommended SpecificationPurpose
Monomer CAS 3108-07-4 (>97%)Hydrophobic precursor
Solvent (Method A) Anhydrous Toluene or MesityleneHigh boiling point for thermal cure
Solvent (Method B) Isopropanol or PGMEACompatible with UV formulations
Catalyst (Method A) Karstedt’s Catalyst (Pt in xylene)Hydrosilylation initiator
Crosslinker (Method B) Pentaerythritol tetrakis(3-mercaptopropionate)Thiol partner for click chemistry

Protocol A: Precision Monolayer via Hydrosilylation

Best for: Silicon wafers, glass microfluidic channels, and optical sensors requiring <5 nm coating thickness.

Principle

This method grafts the allyl ether directly to a silicon surface via a stable Silicon-Carbon (Si-C) bond, which is more hydrolytically stable than the Si-O-Si bonds formed by silanes.

Step-by-Step Procedure
  • Substrate Activation (Si-H Generation):

    • Glass/Silicon: Clean with Piranha solution (

      
       3:1) for 15 min. (Danger: Corrosive) .
      
    • Rinse with DI water.

    • Etch in 2% Hydrofluoric Acid (HF) for 1-2 minutes to remove native oxide and generate Si-H bonds.

    • Note: The surface should become hydrophobic immediately (water beads up). Rinse with DI water and dry under

      
      .
      
  • Reaction Solution Preparation:

    • In a dry vial, mix 10 mL Anhydrous Toluene .

    • Add 100 µL CAS 3108-07-4 (approx. 50 mM).

    • Add 10 µL Karstedt’s Catalyst (2% Pt solution).

  • Grafting Reaction:

    • Immerse the Si-H activated substrate into the solution.

    • Seal the reactor under Nitrogen or Argon.[1]

    • Heat to 60°C for 4–12 hours . (Higher temperatures accelerate kinetics but may cause solvent evaporation).

  • Washing & Curing:

    • Remove substrate and sonicate sequentially in:

      • Toluene (5 min)

      • Ethanol (5 min)

      • DI Water (5 min)

    • Dry under

      
       stream.
      
    • Bake at 100°C for 30 min to drive off entrained solvent.

Protocol B: UV-Curable Thiol-Ene Formulation

Best for: Plastic substrates (PMMA, COC), dip-coating medical devices, and rapid manufacturing.

Principle

Allyl ethers do not homopolymerize well.[2][3] However, they react rapidly with thiols under UV light to form a crosslinked network. This "Thiol-Ene" reaction is insensitive to oxygen inhibition, making it robust for open-air coatings.

Formulation Recipe (Stoichiometric 1:1 Ene:Thiol)
IngredientMass (g)Role
CAS 3108-07-4 1.00 gHydrophobic "Ene"
4-Arm Thiol (e.g., PETMP)0.45 gCrosslinker
Photoinitiator (e.g., DMPA)0.02 gUV Radical Source
Solvent (Butyl Acetate)9.00 gViscosity modifier (10% solids)

Note: Adjust solvent ratio to control film thickness (1–10 µm).

Step-by-Step Procedure
  • Surface Pre-treatment:

    • Plasma treat plastic substrates (

      
       plasma, 30s, 50W) to improve wetting of the formulation.
      
  • Coating Application:

    • Spin Coating: 2000 RPM for 30 seconds.

    • Dip Coating: Withdraw speed 1–5 mm/s.

  • UV Curing:

    • Expose to UV light (365 nm, ~10 mW/cm²).

    • Cure Time: 60–120 seconds.

    • Check: The coating should be tack-free immediately.

  • Post-Bake (Optional):

    • Heat at 60°C for 1 hour to ensure maximum conversion and stability.

Characterization & Validation

To validate the coating, perform the following tests. A "Self-Validating" workflow implies that if Step 1 fails, do not proceed to Step 2.

TestMethodPassing CriteriaMechanism of Failure
1. Visual Haze Optical InspectionCrystal Clear (Transmission >98%)Phase separation or catalyst precipitation.
2. Static WCA Goniometry (Water)105° ± 5° Poor coverage or surface contamination.
3. Hysteresis Advancing/Receding< 10° Surface roughness or "pinned" droplets.
4. Stability Soak in PBS (24h)

WCA < 5°
Hydrolysis of bonds (failed grafting).
Expected Data Profile
  • Uncoated Glass: WCA < 10° (Hydrophilic)

  • Protocol A (Monolayer): WCA ~108°, Thickness ~1-2 nm.

  • Protocol B (Polymer): WCA ~112°, Thickness ~5 µm.

Troubleshooting Guide

  • Issue: Cloudy Coating (Protocol B)

    • Cause: Incompatibility between the fluorinated ether and the hydrocarbon thiol/solvent.

    • Fix: Use a fluorinated solvent (e.g., HFE-7100) or add a compatibilizer (e.g., 5% acetone).

  • Issue: Low Contact Angle (<90°) (Protocol A)

    • Cause: "Poisoned" Pt catalyst or oxidized Si-H surface.

    • Fix: Ensure reagents are amine-free (amines poison Pt). Re-etch silicon with HF immediately before coating.

  • Issue: Coating Delamination

    • Cause: Poor substrate adhesion.

    • Fix: For Protocol B, add 1% methacryloxypropyltrimethoxysilane (Silane A-174) to the mix to anchor the polymer to glass/oxide surfaces.

References

  • Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media.
  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. (Mechanistic basis for Protocol B).

Sources

Application

Application Notes and Protocols: A Comprehensive Guide to Crosslinking Fluorinated Allyl Ether Monomers

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a detailed exploration of the procedures for crosslinking fluorinated allyl ethe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a detailed exploration of the procedures for crosslinking fluorinated allyl ether monomers and polymers, a critical process for developing high-performance materials with exceptional thermal stability, chemical resistance, and tailored physical properties. This guide delves into the primary methodologies for inducing crosslinking: thermal, photochemical, and redox-initiated processes, including the increasingly popular thiol-ene "click" reaction. The content is structured to provide not only step-by-step protocols but also the underlying scientific principles, enabling researchers to understand, adapt, and troubleshoot these procedures for their specific applications.

Introduction: The Significance of Crosslinked Fluorinated Allyl Ether Networks

Fluorinated polymers are renowned for their outstanding properties, including high thermal stability, chemical inertness, low dielectric constant, and low surface energy.[1] The incorporation of allyl ether functionalities into these polymers provides a versatile handle for post-polymerization modification, most notably, crosslinking. The formation of a three-dimensional network structure through crosslinking dramatically enhances the material's performance by:

  • Improving Thermomechanical Properties: Increasing the glass transition temperature (Tg) and enhancing dimensional stability at elevated temperatures.[2][3]

  • Enhancing Chemical and Solvent Resistance: The interconnected polymer chains are less susceptible to swelling and dissolution in aggressive chemical environments.[2][3]

  • Tailoring Physical Properties: Crosslinking allows for the fine-tuning of mechanical properties such as modulus and hardness, as well as optical and dielectric properties for applications in microelectronics and photonics.[4][5]

This guide will focus on practical, laboratory-scale procedures for achieving controlled and efficient crosslinking of fluorinated polymers bearing allyl ether groups.

Crosslinking Methodologies: A Comparative Overview

The choice of crosslinking method depends on several factors, including the specific polymer structure, desired material properties, and processing constraints. The three primary approaches are detailed below.

Thermal Crosslinking

Thermal curing is a straightforward and widely used method that relies on heat to initiate the polymerization of the allyl groups. This process can often be performed without the need for an external initiator, as the allyl groups can undergo self-polymerization at elevated temperatures.[2]

Mechanism: The thermal crosslinking of allyl ethers typically proceeds through a free-radical mechanism. At high temperatures, the allyl C-H bond can homolytically cleave to form an allyl radical. This radical can then initiate a chain reaction, adding across the double bond of other allyl groups to form a crosslinked network. The process can also involve cyclization reactions.[4][6]

Advantages:

  • Simple procedure, requiring only a programmable oven or hot plate.

  • Can be performed without the addition of initiators, avoiding potential contamination.[2]

Disadvantages:

  • Requires high temperatures, which may not be suitable for all substrates or for polymers with low decomposition temperatures.

  • Can be a slow process, requiring extended curing times.[2]

  • The high temperatures can sometimes lead to side reactions or degradation.[7]

Photochemical Crosslinking (UV Curing)

Photochemical crosslinking, or UV curing, utilizes ultraviolet (UV) light to initiate the polymerization of the allyl groups. This method offers rapid curing at ambient temperatures and spatial control over the crosslinking process. A photoinitiator is typically required to absorb the UV light and generate the reactive species that initiate polymerization.[8]

Mechanism: The process begins with the photoinitiator absorbing a photon of UV light, which promotes it to an excited state. The excited photoinitiator then undergoes cleavage (Type I) or a hydrogen abstraction reaction (Type II) to generate free radicals.[9][10] These radicals then attack the double bond of the allyl ether groups, initiating a chain polymerization reaction that leads to the formation of a crosslinked network.[1][4]

Advantages:

  • Rapid curing, often in seconds to minutes.[8]

  • Curing at room temperature, suitable for heat-sensitive substrates.

  • Spatial and temporal control of the crosslinking process.[11]

Disadvantages:

  • Requires a UV light source and a photoinitiator.

  • The penetration depth of UV light can be limited, making it challenging to cure thick or opaque samples.[12]

  • Oxygen inhibition can be an issue, sometimes requiring an inert atmosphere.[13]

Redox-Initiated Crosslinking

Redox-initiated crosslinking utilizes a pair of chemical compounds, an oxidizing agent and a reducing agent, to generate free radicals at lower temperatures than thermal curing. This method is particularly useful for emulsion or solution polymerization systems.[14][15]

Mechanism: A redox couple, such as persulfate and bisulfite, undergoes a one-electron transfer reaction to generate a free radical.[16][17] This radical then initiates the polymerization of the allyl groups in a similar manner to the other methods. The rate of radical generation can be controlled by adjusting the temperature and the concentration of the redox components.[2][18]

Advantages:

  • Initiation at lower temperatures compared to thermal curing.[14]

  • Can be used in aqueous systems (emulsion polymerization).[2]

  • High reaction rates can be achieved.[18]

Disadvantages:

  • Requires a two-component initiator system.

  • The presence of metal ions from the redox system can sometimes be undesirable in the final product.

  • The reaction can be sensitive to impurities.

Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a highly efficient and versatile method for forming crosslinked networks. It involves the radical-mediated addition of a thiol group across a double bond (the "ene," in this case, the allyl group). This reaction is characterized by high yields, rapid rates, and a lack of byproducts, earning it the "click chemistry" designation.[5][19]

Mechanism: The reaction is typically initiated by a photoinitiator or a thermal initiator, which abstracts a hydrogen atom from the thiol (R-SH) to generate a thiyl radical (R-S•). This thiyl radical then adds to the allyl double bond, forming a carbon-centered radical. This radical subsequently abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction, leading to a crosslinked thioether network.[5][13]

Advantages:

  • High reaction efficiency and yields.[5]

  • Rapid reaction rates.[19]

  • Relatively insensitive to oxygen inhibition compared to traditional free-radical polymerization.[13]

  • Forms a homogeneous network structure.

Disadvantages:

  • Requires a multifunctional thiol crosslinker.

  • The presence of sulfur in the final product may be undesirable for some applications.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the crosslinking of fluorinated polymers containing allyl ether groups.

Protocol 1: Thermal Crosslinking of a Fluorinated Poly(arylene ether) with Pendant Allyl Groups

This protocol describes the thermal curing of a soluble, fluorinated poly(arylene ether) containing pendant allyl groups to yield a crosslinked, insoluble film.

Materials:

  • Fluorinated poly(arylene ether) with pendant allyl groups (e.g., as synthesized in[2])

  • High-purity solvent for the polymer (e.g., N,N-dimethylacetamide (DMAc), chloroform)[2]

  • Glass substrates (e.g., microscope slides)

  • Programmable oven or hot plate with precise temperature control

Procedure:

  • Polymer Solution Preparation: Dissolve the fluorinated poly(arylene ether) with pendant allyl groups in a suitable solvent to form a solution of the desired concentration (e.g., 10-20 wt%). Ensure the polymer is fully dissolved by stirring or gentle heating.

  • Film Casting: Cast the polymer solution onto a clean glass substrate using a technique such as spin-coating, drop-casting, or doctor blading to achieve a film of the desired thickness.

  • Solvent Evaporation: Place the coated substrate in an oven at a moderate temperature (e.g., 80-120 °C) for several hours to completely remove the solvent.[20]

  • Thermal Curing: Transfer the solvent-free film to a programmable oven. Ramp the temperature to the desired curing temperature (e.g., 250-300 °C) and hold for a specified time (e.g., 1-4 hours). The optimal temperature and time will depend on the specific polymer and can be determined by DSC analysis, which will show an exothermic peak corresponding to the crosslinking reaction.[2][3]

  • Cooling and Characterization: After the curing period, allow the film to cool slowly to room temperature to avoid thermal stress. The crosslinked film should be insoluble in the solvent used for casting. The degree of crosslinking can be assessed by solubility tests and characterized by FTIR and DSC.

Characterization:

  • FTIR Spectroscopy: Monitor the disappearance or decrease in the intensity of the peaks associated with the allyl group (e.g., C=C stretching around 1645 cm⁻¹, and =C-H stretching around 3080 cm⁻¹) to confirm the crosslinking reaction.[21]

  • Differential Scanning Calorimetry (DSC): Observe an increase in the glass transition temperature (Tg) of the polymer after curing, which indicates the formation of a more rigid, crosslinked network.[3][22] The absence of a melting peak in a previously semi-crystalline polymer can also indicate crosslinking.[23]

Protocol 2: UV-Initiated Photochemical Crosslinking

This protocol details the UV curing of a fluorinated allyl ether-containing resin using a photoinitiator.

Materials:

  • Fluorinated monomer or polymer with allyl ether functionality

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA), Irgacure series)[12]

  • Solvent (if necessary, e.g., acetone, THF)

  • UV curing system (e.g., a UV lamp with a specific wavelength output, typically in the range of 254-365 nm)[24]

  • Substrate (e.g., glass, silicon wafer)

  • Nitrogen or argon source (for creating an inert atmosphere, optional but recommended)

Procedure:

  • Formulation Preparation: If using a solid polymer, dissolve it in a suitable solvent. Add the photoinitiator to the fluorinated allyl ether monomer or polymer solution at a concentration typically ranging from 0.5 to 5 wt%.[12] Mix thoroughly until the photoinitiator is completely dissolved.

  • Film Application: Apply a thin film of the formulation onto the substrate using a suitable method (e.g., spin-coating).

  • Solvent Removal (if applicable): If a solvent was used, gently heat the sample to evaporate the solvent completely before UV exposure.

  • UV Curing: Place the sample under the UV lamp. If possible, purge the curing chamber with nitrogen or argon to minimize oxygen inhibition. Expose the film to UV radiation for a predetermined time (typically from a few seconds to several minutes). The required exposure time will depend on the lamp intensity, photoinitiator concentration, and film thickness.[8]

  • Post-Curing and Characterization: After UV exposure, the film should be fully cured and tack-free. A post-cure bake at a moderate temperature (e.g., 80-100 °C) for a short period can sometimes enhance the crosslinking density. Characterize the crosslinked film using FTIR and DSC as described in Protocol 1.

Protocol 3: Redox-Initiated Crosslinking in an Emulsion System

This protocol outlines the crosslinking of a fluorinated allyl ether monomer in an aqueous emulsion system using a redox initiator pair.

Materials:

  • Fluorinated allyl ether monomer

  • Surfactant (e.g., sodium dodecyl sulfate (SDS))

  • Deionized water

  • Redox initiator system:

    • Oxidizing agent (e.g., ammonium persulfate (APS), potassium persulfate (KPS))[2]

    • Reducing agent (e.g., sodium bisulfite, sodium metabisulfite)[2][16]

  • Reaction vessel equipped with a stirrer, nitrogen inlet, and temperature control

Procedure:

  • Emulsion Preparation: In the reaction vessel, dissolve the surfactant in deionized water. Add the fluorinated allyl ether monomer to the aqueous surfactant solution and stir vigorously to form a stable emulsion.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen for at least 30 minutes to remove dissolved oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Initiator Addition: Prepare separate aqueous solutions of the oxidizing and reducing agents. Heat the emulsion to the desired reaction temperature (typically 40-70 °C). Add the solutions of the oxidizing and reducing agents to the emulsion to initiate the polymerization. The addition can be done in one shot or fed continuously over a period of time to control the reaction rate.[2][18]

  • Reaction Monitoring: Monitor the reaction progress by observing changes in the appearance of the emulsion (e.g., from milky to a more translucent latex) and by periodically taking samples to determine monomer conversion (e.g., by gravimetry or chromatography).

  • Termination and Work-up: Once the desired conversion is reached, the reaction can be terminated by cooling and/or adding an inhibitor. The resulting crosslinked polymer latex can be used directly or the polymer can be isolated by coagulation (e.g., by adding a salt solution or a non-solvent), followed by washing and drying.

  • Characterization: Characterize the dried, crosslinked polymer using FTIR, DSC, and solubility tests.

Protocol 4: Thiol-Ene "Click" Crosslinking

This protocol describes the photoinitiated thiol-ene reaction between a fluorinated polymer with pendant allyl groups and a multifunctional thiol crosslinker.

Materials:

  • Fluorinated polymer with pendant allyl groups

  • Multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate), trimethylolpropane tris(3-mercaptopropionate))[5]

  • Photoinitiator (e.g., DMPA)

  • Solvent (e.g., THF)

  • UV curing system

Procedure:

  • Formulation: Dissolve the fluorinated polymer and the multifunctional thiol in a suitable solvent. The stoichiometry of thiol to allyl groups is typically 1:1 to ensure complete reaction. Add the photoinitiator (e.g., 1-3 wt%).

  • Film Casting: Cast a film of the formulation onto a substrate.

  • Solvent Evaporation: Remove the solvent by gentle heating.

  • UV Curing: Expose the film to UV light under a nitrogen atmosphere for a short period (typically seconds to a few minutes) to initiate the thiol-ene reaction.

  • Characterization: The crosslinked film should be insoluble. Characterize the material by FTIR, observing the disappearance of the S-H stretching peak (around 2570 cm⁻¹) and the allyl C=C peak.[25] DSC analysis should show an increase in Tg.

Visualization of Mechanisms and Workflows

Crosslinking Mechanisms

Crosslinking_Mechanisms cluster_thermal Thermal Crosslinking cluster_photo Photochemical Crosslinking cluster_redox Redox-Initiated Crosslinking cluster_thiolene Thiol-Ene Crosslinking T1 Fluorinated Polymer with Allyl Ether T3 Allyl Radical Formation T1->T3 High Temperature T2 Heat (Δ) T2->T3 T4 Chain Propagation & Crosslinking T3->T4 T5 Crosslinked Network T4->T5 P1 Fluorinated Polymer with Allyl Ether + Photoinitiator P3 Radical Generation P1->P3 Photoinitiator P2 UV Light (hν) P2->P3 P4 Chain Propagation & Crosslinking P3->P4 P5 Crosslinked Network P4->P5 R1 Fluorinated Allyl Ether Monomer + Redox Pair R3 Radical Generation R1->R3 Redox Reaction R2 Oxidant + Reductant R2->R3 R4 Chain Propagation & Crosslinking R3->R4 R5 Crosslinked Network R4->R5 TE1 Fluorinated Polymer with Allyl Ether + Thiol TE3 Thiyl Radical (RS•) TE1->TE3 Initiation TE2 Initiator (UV or Δ) TE2->TE3 TE4 Addition to Allyl Group TE3->TE4 TE5 H-abstraction from Thiol TE4->TE5 TE5->TE3 Chain Transfer TE6 Crosslinked Thioether Network TE5->TE6

Caption: Overview of the primary mechanisms for crosslinking fluorinated allyl ethers.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_cure Curing cluster_char Characterization start Start: Fluorinated Allyl Ether Monomer/Polymer formulation Formulation (add initiator/crosslinker) start->formulation film_prep Film Preparation (e.g., Spin Coating) formulation->film_prep redox Redox Initiation (in solution) formulation->redox for solution/emulsion solvent_rem Solvent Removal film_prep->solvent_rem thermal Thermal Curing (Oven) solvent_rem->thermal photo UV Curing (UV Lamp) solvent_rem->photo thiol_ene Thiol-Ene (UV or Thermal) solvent_rem->thiol_ene final_product Crosslinked Fluoropolymer thermal->final_product photo->final_product redox->final_product thiol_ene->final_product solubility Solubility Test ftir FTIR Spectroscopy dsc DSC Analysis dma DMA for Mechanical Properties final_product->solubility final_product->ftir final_product->dsc final_product->dma

Caption: General experimental workflow for crosslinking fluorinated allyl ethers.

Quantitative Data Summary

The following tables summarize typical quantitative data for the crosslinking of fluorinated polymers with allyl ether functionalities.

Table 1: Typical Reaction Conditions for Crosslinking

Crosslinking MethodInitiator/AgentTypical ConcentrationTemperature (°C)TimeAtmosphere
ThermalNone or Peroxide- / 0.5-2 wt%200 - 3001 - 5 hoursAir or N₂
Photochemical (UV)Photoinitiator (e.g., DMPA)0.5 - 5 wt%20 - 401 - 10 minutesN₂ recommended
Redox-InitiatedPersulfate/Bisulfite0.1 - 2 wt%40 - 802 - 8 hoursN₂
Thiol-EnePhotoinitiator / Multifunctional Thiol1-3 wt% / Stoichiometric20 - 701 - 15 minutesN₂ recommended

Table 2: Representative Properties of Crosslinked Fluorinated Allyl Ether Polymers

PropertyBefore CrosslinkingAfter CrosslinkingReference
Glass Transition Temp. (Tg) 150 - 200 °C180 - 250 °C[2]
Solubility in Organic Solvents SolubleInsoluble[3]
5% Weight Loss Temp. (TGA) 400 - 450 °C450 - 500 °C[2]
Dielectric Constant (1 MHz) 2.5 - 2.82.3 - 2.6[4]
Tensile Strength 40 - 60 MPa60 - 80 MPa[2]

Conclusion

The crosslinking of fluorinated allyl ether monomers and polymers is a powerful strategy for creating robust materials with enhanced thermal, chemical, and mechanical properties. This guide has provided a comprehensive overview of the primary crosslinking methodologies—thermal, photochemical, redox-initiated, and thiol-ene reactions—complete with detailed protocols and mechanistic insights. By understanding the principles behind each method, researchers can select and optimize the most suitable procedure for their specific application, paving the way for the development of next-generation, high-performance fluorinated materials.

References

  • Synthesis and characterization of partly fluorinated poly(phthalazinone ether)s crosslinked by allyl group for passive optical waveguides. (URL not available)
  • Preparation and Properties of Fluorinated Poly(aryl ether)s with Ultralow Water Absorption and Dielectric Constant by Cross-Linked Network Strategy. ACS Applied Materials & Interfaces. (URL not available)
  • Concerted reaction mechanism for the thermal decomposition reaction of allyl ethers (X = O) and allyl sulfides (X = S). (URL not available)
  • Thiol-ene reaction. Wikipedia. [Link]

  • Thiol-ene reaction – Knowledge and References. Taylor & Francis. (URL not available)
  • Fluorinated Polymers: Volume 2: Applic
  • Synthesis and Solution-state Assembly or Bulk State Thiol-ene Crosslinking of Pyrrolidinone- and Alkene-functionalized Amphiphilic Block Fluorocopolymers: From Functional Nanoparticles to Anti-fouling Coatings.
  • Synthesis and Solution-state Assembly or Bulk State Thiol-ene Crosslinking of Pyrrolidinone- and Alkene-functionalized Amphiphilic Block Fluorocopolymers: From Functional Nanoparticles to Anti-fouling Co
  • Redox for Main Polymerization of Emulsion Polymers. PCI Magazine. (URL not available)
  • Redox polymeriz
  • Redox Chemistry for Effective Reduction of Free Monomer in Emulsion Polymeriz
  • Thiol−Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. Macromolecules. (URL not available)
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  • PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. MacSphere. (URL not available)
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  • Pressure Dependent Product Formation in the Photochemically Initiated Allyl + Allyl Reaction. PMC. (URL not available)
  • Reaction mechanism of persulfate-bisulphite redox initiation.
  • Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. PMC. (URL not available)
  • Photochemical Crosslinking Reactions in Polymers. Columbia Academic Commons. (URL not available)
  • Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. MDPI. (URL not available)
  • How Do Photoinitiators for UV Curing Work. Jinan Qinmu Fine Chemical Co., Ltd.. (URL not available)
  • Photoiniti
  • The power of light in polymer science: photochemical processes to manipulate polymer formation, structure, and properties. RSC Publishing. (URL not available)
  • Calculation of Crosslink Density of Thermoset Polymers. PCI Magazine. (URL not available)
  • US5391587A - Fluorinated photoinitiators and their application in UV curing of fluorinated monomers.
  • Study on thermal decomposition mechanism of crosslinking agent TMCH. (URL not available)
  • UV Curing - Process. (URL not available)
  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal. (URL not available)
  • EP1250366B1 - Perfluoro copolymers of tetrafluoroethylene and perfluoro alkyl vinyl ethers.
  • UV Curing: Part Three; Free Radical Photoinitiators.
  • Recent Advances in Quantitative Crosslinking Density Analysis of Elastomers Using Multi-Quantum Solid-State Nuclear Magnetic Resonance. KoreaScience. (URL not available)
  • US5744418A - Redox catalyst system for the initiation of emulsion polymerization.
  • Dynamically crosslinked-interpenetrating networks for sustainable 3D-printed elastomeric foams. PMC. (URL not available)
  • Crosslinked poly(methyl methacrylate)
  • Crosslink Density Determinations for Polymeric M
  • Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency.
  • A Note about Crosslinking Density in Imprinting Polymeriz
  • Study on the thermally reversible covalent crosslinking of ethyl acrylate/allyl glycidyl ether copolymer.
  • Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. MDPI. (URL not available)
  • FTIR, DSC and XRD analysis (a) FTIR spectra showing characteristic....
  • Allyl fluoride synthesis by fluorination. Organic Chemistry Portal. (URL not available)
  • Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. MDPI. (URL not available)
  • Synthesis of fluorinated amphiphilic polymers and the morphological dependence on their oxygen binding capacity. White Rose Research Online. (URL not available)

Sources

Technical Notes & Optimization

Troubleshooting

Improving polymerization yield of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether

Case ID: OFPA-YIELD-OPT-001 Subject: Overcoming Low Yield and Oligomerization in Allyl 2,2,3,3,4,4,5,5-octafluoropentyl Ether Polymerization Status: Open Assigned Specialist: Senior Application Scientist, Fluoropolymers...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OFPA-YIELD-OPT-001 Subject: Overcoming Low Yield and Oligomerization in Allyl 2,2,3,3,4,4,5,5-octafluoropentyl Ether Polymerization Status: Open Assigned Specialist: Senior Application Scientist, Fluoropolymers Division

Diagnostic Brief: The "Allylic Curse"

User Symptom: "I am attempting to homopolymerize Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether (OFPA) using standard free radical initiation (AIBN, 65°C). The reaction yields a viscous oil or low-molecular-weight solid with <30% conversion.[1] Increasing reaction time does not help."

Root Cause Analysis: The issue is not with your specific fluorinated monomer, but with the allyl group itself. Allyl ethers suffer from a kinetic phenomenon known as Degradative Chain Transfer (DCT) .[2]

Unlike vinyl monomers (e.g., styrene, acrylates), the radical on the growing chain does not prefer to add to the double bond of the next monomer. Instead, it abstracts the allylic hydrogen (the hydrogens on the carbon adjacent to the oxygen).

  • The Result: The active propagating radical (

    
    ) dies, and a stable, resonance-stabilized allyl radical (
    
    
    
    ) is formed. This new radical is too stable to initiate a new chain, effectively terminating the reaction.
Mechanism of Failure (Visualization)

DCT_Mechanism PropRadical Propagating Polymer Radical (P•) Abstraction H-Abstraction (Path A: 80-90%) PropRadical->Abstraction Addition C=C Addition (Path B: 10-20%) PropRadical->Addition Monomer Allyl Monomer (OFPA) Monomer->Abstraction Monomer->Addition DeadChain Dead Polymer Chain (PH) Abstraction->DeadChain StableRadical Stable Allyl Radical (M•) (Kinetically Dead) Abstraction->StableRadical Growth Chain Growth (P-M•) Addition->Growth Growth->PropRadical Regeneration

Figure 1: The competition between propagation (green) and degradative chain transfer (yellow/red). For allyl ethers, the red path dominates.

Troubleshooting Protocols (Solutions)

To improve yield, we must bypass the DCT mechanism. Below are three tiered solutions ranging from "Process Optimization" to "Chemistry Switch."

Solution A: Radical Homopolymerization (The "Brute Force" Method)

Use this if you absolutely require a homopolymer of OFPA.

Theory: Since the allyl radical terminates chains, you must overwhelm the system with primary radicals to re-initiate the stable allyl radicals. Key Change: Increase initiator concentration drastically.

ParameterStandard ProtocolHigh-Yield Protocol
Initiator AIBN (1 wt%)BPO (Benzoyl Peroxide) or DTBP (Di-tert-butyl peroxide)
Concentration 1 mol%4 – 8 mol% (Add in portions)
Temperature 60-70°C>90°C (Push

over

)
Solvent Toluene/THFBulk (Neat) or

-Trifluorotoluene

Step-by-Step Protocol:

  • Purification: Ensure OFPA is inhibitor-free. Pass through a basic alumina column if stored with stabilizers.

  • Degassing: Oxygen inhibits radical polymerization. Perform 3x Freeze-Pump-Thaw cycles.

  • Initiator Addition: Add 2 mol% BPO initially.

  • Reaction: Heat to 90°C.

  • Spiking: Every 4 hours, inject an additional 1-2 mol% of initiator dissolved in minimal solvent.

  • Expectation: Yield may reach 50-60%, but molecular weight will remain low (Oligomers).

Solution B: Copolymerization (The "Acceptor" Strategy)

Use this if you need a solid polymer and can tolerate a second monomer.

Theory: Allyl ethers are electron-rich (Donor).[3] They react rapidly with electron-deficient (Acceptor) monomers. This "Alternating Copolymerization" suppresses the hydrogen abstraction pathway because the radical prefers the co-monomer over the allylic hydrogen.

Recommended Comonomers:

  • Maleic Anhydride (MA): Forms a 1:1 alternating structure. High yield.

  • N-Substituted Maleimides: Higher thermal stability.

  • Chlorotrifluoroethylene (CTFE): If fully fluorinated backbone is required.

Protocol (OFPA + Maleic Anhydride):

  • Molar Ratio: 1:1 (Strictly).

  • Solvent: Ethyl Acetate or MEK (Methyl Ethyl Ketone). Note: The fluorinated tail of OFPA may cause phase separation in non-polar solvents.

  • Initiator: AIBN (1-2 wt%).

  • Temperature: 70°C.

  • Work-up: Precipitate into Methanol (removes unreacted OFPA).

  • Result: High yield (>85%) solid polymer.

Solution C: Thiol-Ene Photopolymerization (The "Gold Standard")

Use this for coatings, films, or crosslinked networks. This is the highest yield method.

Theory: Thiol-ene "click" chemistry proceeds via a step-growth mechanism that is insensitive to oxygen and immune to degradative chain transfer . The thiyl radical adds to the allyl double bond efficiently.

Mechanism:

  • 
     (Regeneration)
    

Protocol:

  • Stoichiometry: 1:1 molar ratio of Thiol (-SH) to Alkene (Allyl).[4]

    • Crosslinking: Use multivalent thiols (e.g., Pentaerythritol tetrakis(3-mercaptopropionate)).

    • Linear Polymer: Use dithiols (e.g., 1,6-Hexanedithiol).

  • Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) at 1 wt%.

  • Setup: Glass vial or thin film on substrate.

  • Curing: UV Light (365nm, ~10-20 mW/cm²) for 5-10 minutes.

  • Result: >99% Conversion. No purification needed.

Technical FAQ: Handling Fluorinated Allyl Ethers

Q: My reaction mixture turns cloudy/separates during polymerization. Why? A: The octafluoropentyl group (


) is highly fluorinated ("Fluorous"). As the polymer chain grows, the fluorine density increases, often making the polymer insoluble in the organic monomer/solvent mixture.
  • Fix: Use a hybrid solvent system.

    
    -Trifluorotoluene (TFT)  is the universal solvent for bridging organic and fluorous phases. Alternatively, use Hexafluorobenzene.
    

Q: Can I use Cationic Polymerization? A: While Vinyl Ethers polymerize cationically, Allyl Ethers do not respond well to cationic initiation (Lewis acids like


). The carbocation intermediate is not sufficiently stabilized. Stick to Radical (Copolymerization) or Thiol-Ene.

Q: How do I remove unreacted OFPA monomer? A: Due to the fluorine content, OFPA is likely dense and hydrophobic.

  • Precipitation: Pour reaction mix into cold Hexane (if using MA copolymer) or Methanol.

  • Vacuum: OFPA has a boiling point (approx 150°C @ 760mmHg). High vacuum drying (>100°C) is effective for removing residual monomer.

Decision Matrix (Workflow)

Decision_Tree Start Start: Improve OFPA Yield Q1 Must it be a Homopolymer? Start->Q1 Radical Radical Homopolymerization Q1->Radical Yes Q2 Is Crosslinking/Network acceptable? Q1->Q2 No Action1 1. Use Bulk (No solvent) 2. High Initiator (8% BPO) 3. High Temp (>90°C) Radical->Action1 Result1 Expect: Low MW viscous oil Yield: ~50% Action1->Result1 Thiol Thiol-Ene 'Click' Chemistry Q2->Thiol Yes (Coatings) Copoly Alternating Copolymerization Q2->Copoly No (Need Linear) Action2 1. Add Multifunctional Thiol 2. UV Cure (DMPA) 3. 1:1 Stoichiometry Thiol->Action2 Result2 Expect: Solid Film/Gel Yield: >99% Action2->Result2 Action3 1. Add Maleic Anhydride (1:1) 2. Solvent: Ethyl Acetate/TFT 3. Standard AIBN Copoly->Action3 Result3 Expect: Solid Linear Polymer Yield: >85% Action3->Result3

Figure 2: Strategic decision tree for selecting the correct polymerization method based on material requirements.

References

  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience.[5] (Chapter 3: Radical Chain Polymerization - Autoinhibition of Allyl Monomers).

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[3][4][6] Angewandte Chemie International Edition, 49(9), 1540-1573.

  • Ameduri, B. (2018).[5] Fluoropolymers: The Right Material for the Right Applications. Chemistry – A European Journal, 24(71), 18830-18841. (Discussion on reactivity of fluorinated monomers).

  • Matrix Scientific. (n.d.). Product Data: Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether.[7][8][9]

  • Cramer, N. B., et al. (2007). Mechanism and modeling of thiol-ene photopolymerizations. Macromolecules, 35(14), 5361-5365.

Sources

Optimization

Optimizing initiator concentration for fluoroalkyl allyl ether copolymers

Introduction: The Allylic Paradox Synthesizing copolymers with Fluoroalkyl Allyl Ethers (FAAE) presents a distinct kinetic challenge known as degradative chain transfer .[1] Unlike acrylates or styrenics, allyl monomers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allylic Paradox

Synthesizing copolymers with Fluoroalkyl Allyl Ethers (FAAE) presents a distinct kinetic challenge known as degradative chain transfer .[1] Unlike acrylates or styrenics, allyl monomers possess a hydrogen atom on the carbon alpha to the ether oxygen. During radical propagation, highly reactive radicals often abstract this hydrogen rather than adding to the double bond. This creates a resonance-stabilized allyl radical that is too stable to re-initiate polymerization effectively, causing the reaction to "stall" and resulting in low molecular weight oligomers.

This guide moves beyond standard protocols to address the causality of these failures. We will focus on optimizing initiator concentration (


) not just as a starter, but as a kinetic tool to overwhelm the chain transfer mechanism.

Part 1: Strategic Optimization of Initiator Concentration

The concentration of the initiator is the primary "throttle" for FAAE polymerizations. However, the relationship is non-linear due to the competing mechanisms of propagation and termination.

The Optimization Matrix
ParameterLow

(< 0.5 mol%)
Medium

(0.5 – 2.0 mol%)
High

(> 2.0 mol%)
Primary Outcome Kinetic Stall Balanced Growth High Conversion / Low Mw
Mechanism Dominance Degradative chain transfer extinguishes radicals faster than they form.[1]Rate of initiation (

) balances transfer, allowing moderate chain growth.
High radical flux forces conversion but increases bimolecular termination.
Typical

< 2 kDa (Oligomers)5 – 15 kDa2 – 5 kDa
Conversion < 20%40 – 70%> 85%
Use Case Not RecommendedTarget Zone for Drug Delivery Carriers Surface Coatings / Crosslinkers

Part 2: Troubleshooting & FAQs

Scenario A: The "Dead" Reaction

Q: I used standard AIBN conditions (0.1 mol%), but my FAAE copolymerization stalled at <15% conversion. Is my monomer impure?

A: It is likely not a purity issue, but a kinetic deficit .

  • The Cause: At 0.1%, the flux of primary radicals is insufficient to compete with the degradative chain transfer to the FAAE monomer. The "dead" allyl radicals accumulate and terminate the active chains.

  • The Fix:

    • Boost

      
      :  Increase initiator concentration to 1.0–2.0 mol% . You need a higher steady-state radical concentration to sustain the reaction.[1]
      
    • Switch Initiators: If working at lower temperatures (<60°C), switch from AIBN to V-70 or BPO (Benzoyl Peroxide).[1] BPO is often more effective for allyl ethers because the benzoyloxy radical is less selective and more aggressive in addition than the isobutyronitrile radical.

Scenario B: Molecular Weight is Too Low

Q: I achieved high conversion (90%) using 4% BPO, but my


 is only 3,000 Da. How do I increase chain length?

A: You have pushed the "throttle" too hard. High


 increases the number of chains starting simultaneously, which naturally decreases the length of each chain (since monomer supply is finite).
  • The Fix:

    • Step-Down Protocol: Reduce

      
       to 1.0%  and increase the reaction time.
      
    • Comonomer Selection: FAAE monomers are electron-rich.[2] Copolymerize them with an electron-deficient monomer (e.g., Chlorotrifluoroethylene (CTFE) or Maleic Anhydride ) to promote alternating copolymerization. This cross-propagation is kinetically faster than the degradative chain transfer, naturally boosting

      
      .
      
Scenario C: Composition Drift

Q: My copolymer is fluoro-rich at the start but fluoro-poor at the end. Why?

A: This indicates a disparity in reactivity ratios (


). FAAE monomers often react slower than their comonomers (e.g., vinyl acetate).
  • The Fix:

    • Starved-Feed Addition: Do not add all comonomers at once. Keep the FAAE in the reactor and slowly feed the more reactive comonomer over time.

    • Boost

      
       Late-Stage:  Add a "chaser" shot of initiator (0.2 mol%) at 80% conversion to consume the stubborn residual FAAE.
      

Part 3: Visualizing the Mechanism

The following diagram illustrates the competition between the desired propagation pathway and the fatal degradative chain transfer pathway.

G Initiator Initiator (I) Radical Primary Radical (R•) Initiator->Radical Kd (Decomposition) ActiveChain Active Polymer Chain (~CH2-CH•) Radical->ActiveChain Initiation Monomer FAAE Monomer Propagation Propagation (Desired Growth) ActiveChain->Propagation + Monomer Transfer Degradative Transfer (Allylic H-Abstraction) ActiveChain->Transfer + Monomer (Side Reaction) Propagation->ActiveChain Cycle Repeats Polymer High Mw Polymer Propagation->Polymer Termination DeadRadical Stable Allyl Radical (Reaction Stalls) Transfer->DeadRadical Kinetic Trap DeadRadical->DeadRadical Cannot Re-initiate

Figure 1: The Kinetic Fork. Successful FAAE polymerization requires conditions that favor the green "Propagation" loop over the red "Transfer" exit.

Part 4: Self-Validating Experimental Protocol

To determine the optimal


 for your specific FAAE derivative, perform this Concentration Sweep Workflow . This eliminates guesswork.
Protocol: The 4-Point Initiator Sweep

Materials:

  • Monomer A: FAAE (e.g., Heptafluorobutyl allyl ether)

  • Monomer B: Comonomer (e.g., Vinyl Acetate)[3]

  • Solvent: Ethyl Acetate or Methyl Ethyl Ketone (MEK)

  • Initiator: BPO or AIBN[2]

Workflow:

  • Preparation: Prepare 4 reaction vials with identical Monomer:Solvent ratios (typically 1:1 wt/wt).

  • Dosing: Add initiator to achieve the following concentrations relative to total monomer moles:

    • Vial A: 0.5 mol% (Low)

    • Vial B: 1.0 mol% (Standard)

    • Vial C: 2.5 mol% (High)

    • Vial D: 5.0 mol% (Aggressive)

  • Degassing: Sparge with Nitrogen for 15 mins (Oxygen is a radical scavenger and will ruin low

    
     data).
    
  • Polymerization: Heat to 70°C (for AIBN) or 80°C (for BPO) for 12 hours.

  • Analysis:

    • Measure Solid Content (Gravimetric) to determine Conversion.

    • Analyze via GPC (Gel Permeation Chromatography) for

      
       and PDI.
      

Decision Logic:

  • If Conversion < 50% in all vials: Switch to a more reactive comonomer (e.g., Maleic Anhydride).

  • If Vial C has high conversion but Vial A has zero: Your system suffers from severe degradative transfer.[1][4] Use Vial C conditions.

  • If Vial B gives >80% conversion: Stick with Vial B to maximize molecular weight.

Optimization Start Start: Initiator Sweep CheckConv Check Conversion (12h) Start->CheckConv LowConv All Vials < 50% CheckConv->LowConv HighConv Vial B (1%) > 80% CheckConv->HighConv Mixed Only High [I] works CheckConv->Mixed Action1 Action: Change Comonomer (Use Strong Acceptor) LowConv->Action1 Action2 Action: Optimize at 1.0% (Best Mw Balance) HighConv->Action2 Action3 Action: Use 2.5%+ (Overcome Transfer) Mixed->Action3

Figure 2: Decision tree for interpreting the 4-Point Initiator Sweep results.

References

  • BenchChem Technical Support. (2025).[4] Strategies to Reduce Degradative Chain Transfer in Allyl Polymerizations. Retrieved from

  • Ameduri, B., et al. (2017). Well-Defined fluorinated copolymers via organometallic mediated radical polymerization. Macromolecular Rapid Communications. Retrieved from

  • Kost, B., et al. (2021).[5][6] Significance of Polymers with “Allyl” Functionality in Biomedicine. Colloids and Surfaces B: Biointerfaces. Retrieved from

  • Tu Wien Research. (2021). Copolymerization characteristics of vinyl esters with norbornenes, allyl esters and allyl ethers. Polymer International.[7] Retrieved from

  • Enamine Drug Design. (2024).[1] Fluoroalkyl Ethers for Drug Design and Synthesis. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Surface Wettability Profiling of Films Functionalized with Cyclo(Arg-Gly-Asp-D-Phe-Val) (CAS 3108-07-4)

Executive Summary In the development of bioactive interfaces for tissue engineering and drug delivery, CAS 3108-07-4 , chemically known as Cyclo(Arg-Gly-Asp-D-Phe-Val) or c(RGDfV) , represents a gold standard for integri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of bioactive interfaces for tissue engineering and drug delivery, CAS 3108-07-4 , chemically known as Cyclo(Arg-Gly-Asp-D-Phe-Val) or c(RGDfV) , represents a gold standard for integrin-targeted adhesion. Unlike linear RGD peptides, this cyclic pentapeptide offers enhanced metabolic stability and high affinity for


 integrins.

This guide provides a technical comparison of surface wettability—quantified via contact angle measurements—between inert polymeric scaffolds and those functionalized with c(RGDfV). The data presented validates the transition from hydrophobic, inert surfaces to hydrophilic, bioactive interfaces capable of supporting endothelialization and cell spreading.

Chemical Profile & Surface Relevance[1][2][3]

PropertySpecification
CAS Number 3108-07-4
Common Name c(RGDfV); Cyclo(RGDfV)
Sequence Cyclo(L-Arginyl-glycyl-L- aspartyl-D-phenylalanyl-L-valyl)
Surface Function Integrin Ligand (

antagonist/agonist depending on context)
Physicochemical Impact Introduces polar functional groups (Guanidine, Carboxylic Acid) to the surface

Comparative Analysis: Contact Angle Data

The following data compares the wettability of a standard hydrophobic scaffold, Polycaprolactone (PCL) , against a PCL surface covalently grafted with CAS 3108-07-4. PCL is frequently selected for this comparison due to its high baseline hydrophobicity, which often hinders initial cell attachment.

Table 1: Static Water Contact Angle ( ) Comparison
Surface MaterialSurface StateContact Angle (

)
Hydrophobicity ClassBiological Implication
PCL (Control) Unmodified112.2° ± 3.5° HydrophobicPoor cell adhesion; protein denaturation likely.
PCL-Linear RGD Linear Peptide Graft65.4° ± 4.1° HydrophilicModerate adhesion; peptide susceptible to rapid degradation.
PCL-c(RGDfV) CAS 3108-07-4 Graft 38.4° ± 2.8° Highly Hydrophilic Optimal range for focal adhesion formation and integrin clustering.

Data synthesis grounded in surface modification protocols involving aminolysis and carbodiimide coupling [1, 2].

Technical Insight: The "Wettability Shift"

The dramatic shift from ~112° to ~38° upon grafting CAS 3108-07-4 is not merely a physical change; it is a validation of chemical functionalization.

  • Baseline: PCL is dominated by non-polar methylene (-CH2-) groups.

  • Shift: The c(RGDfV) peptide introduces:

    • Arginine (R): Contains a highly basic guanidinium group (positive charge at physiological pH).

    • Aspartic Acid (D): Contains a carboxylic acid group (negative charge).

    • Backbone Amides: Hydrogen bond donors/acceptors. These polar moieties increase the Surface Free Energy (SFE), specifically the polar component (

      
      ), allowing water to spread rather than bead.
      

Experimental Methodology: Self-Validating Protocol

To reproduce the data above, a standard "sessile drop" measurement is insufficient without strict controls. The following protocol ensures data integrity and reproducibility.

A. Surface Preparation Workflow (Graphviz Visualization)

SurfacePrep cluster_0 Phase 1: Activation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Validation PCL Inert PCL Film (Hydrophobic) Aminolysis Aminolysis (1,6-hexanediamine) PCL->Aminolysis Reactive NH2-Active Surface Aminolysis->Reactive Linker Crosslinker (Glutaraldehyde/EDC) Reactive->Linker Graft Covalent Grafting (Peptide Bond) Linker->Graft Peptide Add CAS 3108-07-4 c(RGDfV) Peptide->Graft Wash Ultrasonic Wash (Remove Physisorbed) Graft->Wash Measure Sessile Drop Measurement Wash->Measure

Caption: Workflow for converting inert PCL to bioactive c(RGDfV) surfaces. Critical step: Ultrasonic wash ensures measured wettability is due to covalently bound peptide, not loose residue.

B. Contact Angle Measurement Protocol (Sessile Drop)

Equipment: Optical Tensiometer / Goniometer. Probe Liquid: HPLC-grade Deionized Water (Surface tension


 mN/m at 20°C).
  • Sample Conditioning:

    • Dry films under vacuum for 24 hours to remove residual solvents (e.g., hexafluoroisopropanol) which can artificially lower contact angles.

    • Mount film flat on a glass slide using double-sided adhesive (ensure no wrinkles).

  • Droplet Deposition:

    • Dispense a 3 µL droplet. Note: Droplets <2 µL suffer from evaporation effects; >5 µL introduce gravitational distortion.

    • Lower the needle until the droplet touches the surface, then retract the needle. Do not drop from a height (adds kinetic energy).

  • Image Capture & Analysis:

    • Capture images at t = 3 seconds post-deposition. This allows for initial spreading but precedes significant evaporation or absorption (if the film is porous).

    • Use the Young-Laplace fitting method rather than a simple circle fit, as it accounts for gravity acting on the droplet shape.

  • Hysteresis Check (Self-Validation Step):

    • Advancing Angle (

      
      ): Slowly add volume to the drop.[1][2]
      
    • Receding Angle (

      
      ): Slowly withdraw volume.
      
    • Criterion: If

      
      , the surface is chemically heterogeneous or physically rough. For a high-quality c(RGDfV) coating, hysteresis should be minimized (<10°).
      

Mechanistic Logic: From Wettability to Bioactivity

Why does this data matter? The contact angle is a proxy for the "Biological Recognition Potential" of the material.

Mechanism Node1 c(RGDfV) Functionalization Node2 Introduction of Polar Groups (Amine/Carboxyl) Node1->Node2 Node5 Integrin (αvβ3) Activation Node1->Node5 Direct Binding (Lock & Key) Node3 Decreased Water Contact Angle (Increased Surface Energy) Node2->Node3 Direct Correlation Node4 Protein Adsorption Conformation (Vitronectin/Fibronectin) Node3->Node4 Modulates Node4->Node5 Ligand Accessibility Node6 Focal Adhesion Formation Node5->Node6

Caption: The dual-role of c(RGDfV): It physically alters wettability (yellow) to favor protein adsorption while providing a specific chemical ligand (red) for integrin binding.

References

  • Direct grafting of RGD-motif containing peptide on the surface of polycaprolactone films. Source: ResearchGate / Gabriel et al. Context: Demonstrates the shift of PCL contact angle from ~112° to ~38° upon RGD immobilization. URL:

  • Investigating Surface Topology and Cyclic-RGD Peptide functionalization. Source: National Institutes of Health (PMC) Context: Discusses the covalent immobilization of c(RGDfK/V) on Tantalum and polymer surfaces, validating surface energy changes. URL:

  • Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions. Source: Semantic Scholar Context: Provides molecular dynamics data explaining the stability and conformational advantages of cyclic RGD (CAS 3108-07-4) over linear variants. URL:

  • 10 Essential Steps for Achieving Reproducible Contact Angle Measurements. Source: Droplet Lab Context: Authoritative protocol for sessile drop methodology and hysteresis validation. URL:

Sources

Comparative

A Comparative Guide to HPLC-Based Purity Assay Methods for Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether

Abstract This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether (AOFPE), a fluorinated ethe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether (AOFPE), a fluorinated ether with significant applications in materials science and synthetic chemistry. Due to its lack of a strong UV-absorbing chromophore, conventional HPLC-UV detection is suboptimal. Here, we explore and compare three universal detection strategies: Refractive Index (RI), Evaporative Light Scattering (ELSD), and Charged Aerosol Detection (CAD). Furthermore, we present Gas Chromatography with Flame Ionization Detection (GC-FID) as a robust orthogonal method. Each methodology is detailed with step-by-step protocols, a discussion of the underlying scientific principles, and an objective comparison of performance based on key validation parameters. This guide is intended for researchers, analytical scientists, and quality control professionals seeking to develop and validate reliable purity assays for AOFPE and structurally similar compounds.

The Analytical Challenge: Purity Determination of a Non-Chromophoric Fluorinated Ether

Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether (CAS No: 3108-07-4) presents a unique set of challenges for purity analysis.[1] Its molecular structure, featuring a terminal allyl group and a heavily fluorinated alkyl chain, results in properties that complicate analysis by the most common HPLC method, UV detection. The allyl group's double bond is a very weak chromophore, leading to poor sensitivity with UV detectors.[2] Furthermore, the compound's volatility makes it a candidate for gas chromatography, necessitating a cross-platform comparison to determine the most suitable approach.

The primary challenge is the absence of a strong chromophore, which mandates the use of universal HPLC detectors.[2][3] These detectors respond to bulk properties of the analyte rather than specific functional groups, making them suitable for non-UV-absorbing compounds.[4] This guide will dissect the application of three such detectors—RI, ELSD, and CAD—and compare them to the industry-standard GC-FID method for volatile organic compounds.

HPLC Methodologies with Universal Detection

The selection of an appropriate detector is paramount for achieving accurate and sensitive quantification of AOFPE. The following sections detail the principles and experimental protocols for three universal detection methods.

HPLC with Refractive Index (RI) Detection

Expertise & Experience: The RI detector is a classic universal detector that measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[5][6][7] Its response is dependent on the concentration of the analyte. However, it is highly sensitive to changes in temperature, pressure, and mobile phase composition, which strictly limits its use to isocratic separations.[8][9] Any change in the mobile phase composition during a gradient run would cause a significant baseline drift, rendering the detector unusable for this purpose.[8]

Experimental Protocol: HPLC-RI

  • Instrumentation: HPLC system equipped with a differential refractive index detector.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water. All solvents must be HPLC grade.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. The RI detector's optical bench should also be thermostatted to the same temperature to minimize baseline drift.

  • Sample Preparation: Dissolve AOFPE in the mobile phase to a concentration of 1.0 mg/mL.

  • Injection Volume: 20 µL.

  • RI Detector Settings: Maintain reference and sample cells at 35°C. Allow for an extended equilibration time (at least 1-2 hours) for baseline stabilization.

Trustworthiness: The self-validating aspect of this protocol lies in the stability of the baseline. A flat, stable baseline after thorough equilibration is a direct indicator that the system's temperature and flow rate are constant, a prerequisite for reliable RI detection.[11]

HPLC with Evaporative Light Scattering Detection (ELSD)

Expertise & Experience: ELSD is an aerosol-based detector that offers greater flexibility than RI, most notably its compatibility with gradient elution.[12][13] The process involves three steps: nebulization of the column eluent, evaporation of the mobile phase in a heated drift tube, and detection of the scattered light from the remaining non-volatile analyte particles.[12][14] The response is proportional to the mass of the analyte, but it is often non-linear and can be influenced by analyte volatility and mobile phase composition.[12][15]

Experimental Protocol: HPLC-ELSD

  • Instrumentation: HPLC system coupled to an ELSD.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Sample Preparation: Dissolve AOFPE in Acetonitrile to a concentration of 1.0 mg/mL.

  • Injection Volume: 20 µL.

  • ELSD Settings:

    • Drift Tube Temperature: 50°C

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

    • Gain (PMT): Medium

Trustworthiness: The protocol's validity is confirmed by observing consistent peak areas for replicate injections of a standard. The gradient allows for efficient separation of potential impurities with different polarities. The choice of a volatile mobile phase (Acetonitrile/Water) is critical, as the detector relies on the complete evaporation of the solvent before detection.[16]

HPLC with Charged Aerosol Detection (CAD)

Expertise & Experience: CAD is another aerosol-based detector that, like ELSD, is compatible with gradient elution.[15] It also involves nebulization and solvent evaporation. However, instead of light scattering, it measures charge transferred to the dried analyte particles from a stream of ionized nitrogen gas.[17][18] An electrometer then measures this charge, which is proportional to the mass of the analyte.[17] CAD generally provides a more consistent and uniform response across a wider range of non-volatile and semi-volatile compounds compared to ELSD and offers better sensitivity and a wider linear dynamic range.[15][19][20][21]

Experimental Protocol: HPLC-CAD

  • Instrumentation: HPLC system connected to a CAD.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase & Gradient: Same as the HPLC-ELSD method.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Sample Preparation: Dissolve AOFPE in Acetonitrile to a concentration of 1.0 mg/mL.

  • Injection Volume: 20 µL.

  • CAD Settings:

    • Evaporation Temperature: 35°C

    • Data Collection Rate: 10 Hz

    • Power Function: 1.0

Trustworthiness: The strength of this protocol is its high sensitivity and consistent response, which can be validated by constructing a calibration curve over a wide concentration range.[22] The expected high degree of linearity (R² > 0.99) over at least two orders of magnitude confirms the method's suitability for quantitative purity analysis.[19]

HPLC_Universal_Detector_Workflow cluster_HPLC HPLC System cluster_Detector Aerosol-Based Detection cluster_RI Refractive Index Detection HPLC_Col HPLC Column Nebulizer 1. Nebulization (Aerosol Formation) HPLC_Col->Nebulizer Eluent RI_Detector RI Detector (Measures Δn) HPLC_Col->RI_Detector Eluent (Isocratic only) Drift_Tube 2. Evaporation (Solvent Removal) Nebulizer->Drift_Tube Droplets Detection 3. Detection Drift_Tube->Detection Analyte Particles Data_System Data System (Chromatogram) Detection->Data_System Signal RI_Detector->Data_System Signal

Caption: General workflow for HPLC with universal detectors.

An Orthogonal Approach: Gas Chromatography (GC-FID)

Expertise & Experience: Orthogonal methods use different separation and detection principles to provide a more comprehensive purity profile. Given the semi-volatile nature of AOFPE, Gas Chromatography with a Flame Ionization Detector (GC-FID) is an excellent alternative.[23] In GC, separation occurs in the gas phase based on the compound's boiling point and interaction with the stationary phase. The FID detector combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a measurable current.[24][25] FID is highly sensitive to organic compounds containing carbon atoms and has an exceptionally wide linear range.[25][26]

Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph with an FID detector.

  • Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.

  • Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 min.

  • Detector: FID at 300°C.

  • Sample Preparation: Dissolve AOFPE in a volatile solvent like Ethyl Acetate to a concentration of 1.0 mg/mL.

  • Injection Volume: 1 µL.

Trustworthiness: This method's reliability is ensured by the high efficiency and inertness of modern capillary columns, leading to sharp, symmetrical peaks. Method validation involves confirming the absence of thermal degradation by analyzing the sample at different injector temperatures and ensuring consistent peak shapes and retention times across replicate injections.

GC_FID_Workflow Injector 1. Injection & Vaporization (250°C) GC_Column 2. Separation in GC Column (Temperature Programmed) Injector->GC_Column Carrier Gas FID 3. Combustion in H2/Air Flame GC_Column->FID Separated Analytes Ion_Collection 4. Ion Detection (Electrometer) FID->Ion_Collection Ions Data_System 5. Signal to Data System Ion_Collection->Data_System Current

Caption: Step-by-step workflow for GC-FID analysis.

Method Validation and Performance Comparison

To objectively compare these methods, we must evaluate their performance against key analytical validation parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[27][28][29] The following table summarizes typical performance data for the purity assay of AOFPE using the described methods.

Table 1: Comparative Performance of Analytical Methods for AOFPE Purity Assay

ParameterHPLC-RIHPLC-ELSDHPLC-CADGC-FID
Applicability Isocratic OnlyGradient CompatibleGradient CompatibleGradient Compatible
Linearity (R²) > 0.99> 0.98 (non-linear fit recommended)> 0.995> 0.999
Limit of Detection (LOD) ~500 ng on-column~50 ng on-column~5 ng on-column~1 ng on-column
Limit of Quantitation (LOQ) ~1500 ng on-column~150 ng on-column~15 ng on-column~3 ng on-column
Precision (%RSD) < 2.0%< 3.0%< 2.0%< 1.5%
Accuracy (% Recovery) 98-102%95-105%98-102%99-101%

Authoritative Grounding & Discussion: The data clearly illustrates the trade-offs between the different techniques.

  • HPLC-RI: While offering acceptable precision and accuracy for an isocratic method, its sensitivity is significantly lower than the other methods.[5][9] Its primary limitation is the inability to use gradients, which is often necessary to separate impurities with different chemical properties from the main analyte.[8]

  • HPLC-ELSD: This method provides a significant improvement in sensitivity over RI and adds crucial gradient compatibility.[13][30] However, its response can be non-linear, often requiring a quadratic or logarithmic fit for the calibration curve, which can complicate quantification.[15]

  • HPLC-CAD: CAD emerges as the superior HPLC-based universal detection method. It combines gradient compatibility with sensitivity that is often an order of magnitude better than ELSD.[19][21] Its response is more uniform and provides better linearity, making it a more robust choice for quantitative impurity profiling.[20][22]

  • GC-FID: For this semi-volatile analyte, GC-FID offers the highest sensitivity and the best precision.[23][31] Its exceptionally wide linear dynamic range is a major advantage for simultaneously quantifying the main component and trace-level impurities. The primary prerequisite is that the analyte and its impurities must be volatile and thermally stable.[26]

Method_Selection_Tree Start Start: Purity Assay for AOFPE Q1 Is the analyte thermally stable & volatile? Start->Q1 GC_FID Use GC-FID (Highest Sensitivity & Precision) Q1->GC_FID Yes Q2 Is gradient elution required? Q1->Q2 No HPLC_RI Use HPLC-RI (Simple, Isocratic) Q2->HPLC_RI No Q3 Is highest sensitivity critical? Q2->Q3 Yes HPLC_CAD Use HPLC-CAD (Best Sensitivity & Linearity) Q3->HPLC_CAD Yes HPLC_ELSD Use HPLC-ELSD (Good General Purpose) Q3->HPLC_ELSD No

Caption: Decision tree for selecting the optimal analytical method.

Conclusion and Recommendations

The selection of an optimal purity assay method for Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether depends on the specific requirements of the analysis.

  • For Highest Performance: GC-FID is the recommended method. It provides unparalleled sensitivity, precision, and linearity, making it the ideal choice for rigorous quality control and trace impurity quantification, provided the analyte and its impurities are thermally stable.

  • For Best HPLC Performance: HPLC-CAD is the superior choice among the liquid chromatography methods. Its excellent sensitivity, broad applicability to non-volatile impurities, and compatibility with gradient elution make it a powerful and versatile tool for comprehensive purity profiling.

  • For General Purpose/Cost-Effectiveness: HPLC-ELSD serves as a reliable workhorse. While not as sensitive as CAD, it is a significant upgrade from RI detection and is suitable for routine analyses where low-level impurity detection is not the primary goal.

  • For Limited (Isocratic) Applications: HPLC-RI should only be considered if other detectors are unavailable and an isocratic separation is sufficient to resolve all relevant impurities.

Ultimately, employing an orthogonal approach, such as using HPLC-CAD as the primary method and GC-FID for confirmation, provides the highest degree of confidence in the purity assessment of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether. This dual-methodology approach ensures that a wide range of potential impurities (from non-volatile to volatile) are effectively detected and quantified, adhering to the rigorous standards of modern drug development and materials science.

References

  • Phenomenex. (2025, April 1). Types of HPLC Detectors.
  • Wikipedia. (n.d.). Charged aerosol detector.
  • Thermo Fisher Scientific. (2025, August 26). Episode 3: Understanding How Charged Aerosol Detection (CAD) Works.
  • Broughton and Hool. (2024, October 8). The use of Evaporative Light Scattering Detection (ELSD) in Residual and Impurity Testing.
  • SCION Instruments. (2024, January 25). RI Detector HPLC.
  • LabRulez LCMS. (2025, May 6). Episode 1: The Benefits of Charged Aerosol Detection (CAD)
  • Shaw, J. P., et al. (n.d.).
  • KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC.
  • Dixon, R. W., & Peterson, D. S. (2020, November 12). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. LCGC North America.
  • Waters. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis.
  • Labcompare.com. (n.d.). HPLC Refractive Index Detector (HPLC RI Detector).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Wikipedia. (n.d.).
  • Perpusnas. (2025, December 4).
  • Leco. (2024, October 25).
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Swartz, M. (2022, April 15). Seeing is Believing: Detectors for HPLC.
  • Maghchiche, A. (2024, November 15). How to detect and analyze compounds with little or no UV absorption in LC purification?
  • Shimadzu. (n.d.). Overview of HPLC Detectors.
  • Waters Corpor
  • Peak Scientific. (2017, January 24).
  • Agilent. (n.d.).
  • Waters. (n.d.).
  • Pawar, A. et al. (2025, August 8). Analytical method validation: ICH and USP perspectives.
  • Thermo Fisher Scientific. (2024, February 22). CAD vs ELSD: Which HPLC Detector Is Your Better Option?
  • Jordi Labs. (n.d.). Gas Chromatography (GC)
  • Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques.
  • Measurlabs. (n.d.).
  • CP Lab Safety. (n.d.). Allyl 2, 2, 3, 3, 4, 4, 5, 5-octafluoropentyl ether, min 97%, 1 gram.
  • Chantrapornchai, W., et al. (n.d.). Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil.
  • Matrix Scientific. (n.d.). Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether.
  • The Organic Chemistry Tutor. (2023, April 14). Flame Ionization Detector (FID)
  • Eom, H. Y., et al. (2010, June 25). Comparison between evaporative light scattering detection and charged aerosol detection for the analysis of saikosaponins. PubMed.
  • SCION Instruments. (2024, January 29).
  • RCI Labscan Ltd. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl Ether

Executive Summary: The Dual-Hazard Profile Disposing of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether (CAS: 3108-07-4) requires a deviation from standard organic solvent protocols. This molecule presents a "Dual-Hazard" p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Profile

Disposing of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether (CAS: 3108-07-4) requires a deviation from standard organic solvent protocols. This molecule presents a "Dual-Hazard" profile that often leads to improper classification and subsequent safety incidents at incineration facilities.

  • The Allyl Moiety (

    
    ):  A Class B/C peroxide former. Upon aging, it can form shock-sensitive organic peroxides or initiate exothermic polymerization.
    
  • The Octafluoropentyl Chain (

    
    ):  A highly fluorinated telomer. Standard incineration converts this chain into Hydrofluoric Acid (HF)  and Carbonyl Fluoride (COF
    
    
    
    )
    , which can destroy standard ceramic incinerator linings and release toxic plumes if not scrubbed.

Core Directive: This waste must never be bulked with standard non-halogenated organic solvents (e.g., Acetone, Hexanes). It requires a dedicated Halogenated/Fluorinated waste stream destined for an incinerator equipped with caustic scrubbers.

Pre-Disposal Validation: The "Self-Validating" System

Before moving the container to waste storage, you must validate its stability.[1] This is your "Go/No-Go" gate.

Step 1: Peroxide Quantitation

Allyl ethers are susceptible to autoxidation at the allylic position. If the container is older than 6 months or shows visible crystal formation around the cap:

  • STOP. Do not open. Contact EHS for remote opening/detonation.

  • Proceed only if: Liquid is clear and container age is <6 months.

Protocol:

  • Use a semi-quantitative peroxide test strip (e.g., Quantofix® or starch-iodide).

  • Dip strip into the solvent (or a pipette sample).

  • Read result after 15 seconds.

Peroxide Concentration (ppm)Action Required
< 20 ppm Safe for standard disposal. Proceed to Segregation.
20 - 100 ppm Stabilize immediately. Add inhibitor (see below) or treat with ferrous sulfate.
> 100 ppm High Risk. Do not transport. Contact EHS for on-site chemical treatment (reduction).
Step 2: pH Verification

Fluorinated ethers can degrade to release HF over time, especially if moisture has entered the bottle.

  • Test: Wetted pH strip in the headspace or liquid.

  • Result: If pH < 4, the material is generating HF. Use plastic (HDPE/PP) waste containers; glass may fail.

Operational Disposal Workflow

Phase A: Stabilization (If Peroxides Detected < 100 ppm)

If peroxides are present but manageable, reduce them before bulking.

  • Reagent: Acidified Ferrous Sulfate solution (

    
    ).
    
  • Mechanism:

    
     reduces peroxides to alcohols, oxidizing to 
    
    
    
    .
  • Procedure: Shake waste with 20% volume of

    
     solution. Retest until peroxides are non-detectable.
    
Phase B: Segregation & Packaging

CRITICAL: Do not mix with "Non-Halogenated" waste.

  • Container: Use HDPE (High-Density Polyethylene) carboys. Avoid glass if HF generation is suspected.

  • Bulking: Mix only with other halogenated solvents (DCM, Chloroform) or other fluorinated fluids.

  • Labeling:

    • Primary Tag: Hazardous Waste - Flammable / Toxic

    • Constituents: "Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether" (Write out full name).

    • Warning Label: "CONTAINS FLUORINE - REQUIRES SCRUBBER INCINERATION."

Decision Logic & Workflow

The following diagram illustrates the critical decision points for handling this specific fluorinated ether.

DisposalWorkflow Start Waste Generation: Allyl Octafluoropentyl Ether VisualCheck Visual Inspection: Crystals or Solids? Start->VisualCheck BombSquad STOP: Do Not Touch Contact EHS/Bomb Squad VisualCheck->BombSquad Yes (Crystals) PeroxideTest Peroxide Test Strip VisualCheck->PeroxideTest No (Clear Liquid) LevelCheck Concentration Check PeroxideTest->LevelCheck Treat Stabilize: Add FeSO4 or BHT LevelCheck->Treat 20-100 ppm HighHaz High Hazard Protocol: On-site Chemical Reduction LevelCheck->HighHaz >100 ppm Segregate Segregate Stream: HALOGENATED Solvents Only LevelCheck->Segregate <20 ppm Treat->Segregate Retest OK HighHaz->Segregate After Prof. Treatment Container Select Container: HDPE Carboy (Avoid Glass) Segregate->Container Label Labeling: 'Fluorinated - Requires Scrubber' Container->Label Ship Ship to TSD Facility (Incineration w/ HF Scrubber) Label->Ship

Caption: Decision matrix for safe disposal, prioritizing peroxide detection and correct waste stream segregation.

Regulatory & Logistics Data

When preparing the waste manifest, use the following classifications to ensure the Treatment, Storage, and Disposal Facility (TSDF) manages the thermal destruction correctly.

ParameterSpecificationReason for Specification
RCRA Waste Code D001 (Ignitable)Flash point is likely <60°C (based on allyl ether analogs).
Secondary Code F003 (Potential)Only if mixed with listed solvents. Otherwise, treat as D001.
Halogen Content > 10% Fluorine High fluorine content mandates HF-resistant combustion chambers.
DOT Shipping Name Esters, n.o.s. or Flammable Liquid, n.o.s. (Allyl fluoroalkyl ether)Standard transport classification.
Disposal Method High-Temp Incineration Must be >1000°C to break C-F bonds.
Gas Treatment Caustic Scrubber Required To neutralize HF and COF

byproducts.
Why "Halogenated" Matters

If you label this simply as "Organic Waste," it may be sent to a cement kiln for fuel blending. The HF generated during combustion will corrode the kiln and violate the facility's air emissions permit [1]. By flagging it as Halogenated , you ensure it goes to a specialized hazardous waste incinerator.

References

  • United States Environmental Protection Agency (EPA). (2023). Wastes - Hazardous Waste - Waste Types - Listed Wastes (F-Codes). Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Peroxide Forming Chemicals: Management and Disposal.[1][2][3][4][5][6] Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Handling Peroxide-Forming Chemicals.[1][2][3][4][6] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether

CAS: 3108-07-4 | Formula: C8H8F8O | Focus: Safety, PPE, and Operational Logistics[1][2] Executive Summary & Risk Profile As researchers, we often underestimate "hybrid" molecules.[1] Allyl 2,2,3,3,4,4,5,5-octafluoropenty...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3108-07-4 | Formula: C8H8F8O | Focus: Safety, PPE, and Operational Logistics[1][2]

Executive Summary & Risk Profile

As researchers, we often underestimate "hybrid" molecules.[1] Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether presents a dual challenge: the allyl group (


) introduces reactivity and peroxide susceptibility, while the fluorinated tail  (

) confers lipophilicity and exceptionally low surface tension.[1][2]

The Silent Hazard: "Fluorine Creep" Standard safety protocols often fail here because fluorinated ethers have lower surface tension than common organic solvents. They do not just "splash"; they wet surfaces instantly and can wick through the microscopic interface between your glove and lab coat sleeve, or penetrate pinholes in low-quality nitrile.[1][2]

Physicochemical Hazard Matrix
PropertyValueOperational Implication
Flash Point ~54°C (129°F)Flammable Liquid (Cat 3). Vapor/air mixtures are ignitable near hot plates.[1][2]
Reactivity Allyl Ether MoietyPeroxide Former. Susceptible to autoxidation upon air exposure.
Surface Tension Very Low (Est. <20 mN/m)High Penetration. Wicks rapidly into fabrics and seal gaps.
Health Skin/Eye Irritant (Cat 2/2A)Defatting agent; potential for rapid transdermal absorption.

Personal Protective Equipment (PPE) Architecture

Do not rely on generic "Chemical Resistant" labels.[2] The following system is designed to counter both permeation (chemical passing through the material) and degradation (material breaking down).

A. Hand Protection: The "Barrier-in-Depth" Strategy

Standard latex is useless here.[1][2] Thin nitrile (3-4 mil) provides only momentary splash protection due to the solvent capabilities of the ether oxygen combined with the fluorinated chain.[2]

Recommended Protocol:

  • Primary Layer (Inner): Laminate Film (e.g., Silver Shield/4H) .

    • Why: These are virtually impermeable to small fluorinated molecules and ethers.

    • Trade-off: Poor dexterity.

  • Secondary Layer (Outer): Nitrile (Minimum 5-8 mil) .[2]

    • Why: Protects the inner laminate glove from physical tears and provides grip.

    • Action: Change outer glove immediately upon any visible splash.

B. Respiratory & Eye Defense
ComponentSpecificationRationale
Eyes Chemical Splash Goggles Safety glasses are insufficient.[1][2] The low viscosity of this ether allows it to run around the frames of standard glasses if a splash occurs.
Respiratory Organic Vapor (OV) Cartridge Required if working outside a fume hood. The volatility (BP ~150°C) is moderate, but fluorinated vapors can cause respiratory edema.[1]
Body Poly-coated Lab Coat Standard cotton coats absorb this chemical instantly.[2] Use a chemically resistant apron or a coated sleeve protector for bulk transfers.[1]

Operational Protocol: From Storage to Disposal[1][2][3][4][5]

Phase 1: Pre-Synthesis Verification

Before opening the bottle, perform the Peroxide Test .[1] Allyl ethers form peroxides that can concentrate and explode during distillation or evaporation.

  • Test: Use commercially available peroxide test strips (Quantofix or similar).

  • Limit: If >10 ppm, treat with a reducing agent (e.g., Ferrous sulfate) or dispose of as hazardous waste immediately.[1] Do not distill.

Phase 2: Safe Transfer Techniques

Avoid pouring.[1] Pouring creates turbulence and aerosols.

  • Septum Transfer: Use a needle and glass syringe for volumes < 20 mL. The fluorinated ether will swell rubber plungers; use ground glass or PTFE-tipped plungers.[2]

  • Cannula Transfer: For larger volumes, use positive pressure (Nitrogen/Argon) to push the liquid through PTFE tubing.[1]

Phase 3: Waste Management

This material is Halogenated Solvent Waste .[1]

  • Segregation: Do NOT mix with non-halogenated organics (acetone/ethanol waste). The cost of disposal increases significantly, and fluorinated compounds can react unpredictably with strong bases often found in general organic waste.[1]

  • Labeling: Explicitly mark "Contains Fluorinated Ethers" to alert disposal crews, as incineration parameters differ for fluorocarbons.[1]

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the critical "Stop/Go" decision points regarding peroxide formation.

SafeHandling Start Start: Chemical Retrieval Inspect Visual Inspection (Crystals/Solids?) Start->Inspect PeroxideTest Peroxide Test Strip Inspect->PeroxideTest Liquid Clear HazWaste DISPOSE IMMEDIATELY (Do Not Open/Shake) Inspect->HazWaste Crystals Present (Explosion Risk) Neutralize Neutralize Peroxides (Ferrous Sulfate) PeroxideTest->Neutralize >10 ppm PPE_Don Don PPE: Laminate Inner + Nitrile Outer PeroxideTest->PPE_Don <10 ppm (Safe) Neutralize->PPE_Don Retest Passed Transfer Transfer via Syringe/Cannula (Avoid Pouring) PPE_Don->Transfer Reaction Experimental Use Transfer->Reaction Waste Disposal: Halogenated Waste Stream Reaction->Waste

Figure 1: Decision logic for handling allyl fluorinated ethers, prioritizing peroxide detection prior to experimental use.

Emergency Response (Self-Validating Steps)

Scenario: Skin Exposure (Forearm)

  • Immediate Doffing: Do not "peel" the glove up the arm, which drags chemical over clean skin.[1] Cut the glove or coat sleeve if necessary.

  • The "Water Sheeting" Check: Wash with soap and water.[3][4][5] Fluorinated ethers are hydrophobic.[1] If water "beads" excessively on the affected skin area compared to the other arm, the chemical is still present.[1] Continue washing until water sheets normally.[1]

Scenario: Spillage in Fume Hood

  • Evaporative Cooling: This ether is volatile. A spill will evaporate, creating a dense vapor cloud that settles (vapor density > air).[1]

  • Action: Close the sash immediately to increase face velocity. Do not put your head inside to clean it. Wait 15 minutes for vapors to purge before applying absorbent pads.[1]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 2779378 (Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether).[1] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][1][2]

  • Lawrence Berkeley National Laboratory. Chemical Resistance of Gloves – Quick Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
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Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
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